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  • Product: 1-Dodecene, 4-methyl-
  • CAS: 142450-26-8

Core Science & Biosynthesis

Foundational

1-Dodecene, 4-methyl- physical and chemical properties

An In-Depth Technical Guide to 4-Methyl-1-Dodecene: Physicochemical Profiling, Polymer Integration, and Biomarker Utility Executive Overview 4-Methyl-1-dodecene (CAS: 56864-84-7; Formula: C₁₃H₂₆) is a highly specialized,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Methyl-1-Dodecene: Physicochemical Profiling, Polymer Integration, and Biomarker Utility

Executive Overview

4-Methyl-1-dodecene (CAS: 56864-84-7; Formula: C₁₃H₂₆) is a highly specialized, branched alpha-olefin. While linear alpha-olefins (LAOs) like 1-hexene or 1-octene are ubiquitous in industrial chemistry, the unique structural topology of 4-methyl-1-dodecene—featuring a terminal vinyl group coupled with a gamma-position methyl branch—imbues it with distinct steric and thermodynamic properties.

This whitepaper provides a comprehensive technical synthesis of 4-methyl-1-dodecene, bridging its dual roles across two disparate scientific domains: Advanced Materials Engineering , where it serves as a steric-modifying comonomer in polyolefin synthesis[1][2], and Biomedical Diagnostics , where it has emerged as a volatile organic compound (VOC) biomarker for bacterial metabolomics[3].

Physicochemical Profiling and Structural Dynamics

The chemical behavior of 4-methyl-1-dodecene is dictated by the interplay between its reactive terminal double bond and the steric hindrance introduced by the methyl group at the C4 position. This branching significantly alters its coordination kinetics during catalysis and its volatility profile in biological matrices.

Table 1: Synthesized Physicochemical Properties of 4-Methyl-1-Dodecene

PropertyValueMethod / Condition
Chemical Formula C₁₃H₂₆Standard
Molecular Weight 182.35 g/mol Standard
Density ~0.76 g/cm³@ 20°C
Boiling Point 212 - 215 °C@ 760 mmHg
LogP (Octanol/Water) ~6.2Predictive (Highly Lipophilic)
Vapor Pressure < 0.1 mmHg@ 25°C
Appearance Colorless liquidStandard Temperature & Pressure

Causality Insight: The high LogP value (~6.2) indicates extreme hydrophobicity. In biological systems, this molecule readily partitions into lipid membranes or escapes into the headspace as a VOC, which fundamentally dictates the extraction methodologies (e.g., Solid-Phase Microextraction) required for its detection.

Applications in Advanced Polyolefin Engineering

In polymer science, the drive to create high-performance linear low-density polyethylene (LLDPE) and plastomers relies heavily on the strategic insertion of alpha-olefins. 4-Methyl-1-dodecene is utilized as a specialized comonomer to disrupt polymer chain crystallization[1].

When copolymerized with ethylene, the bulky 10-carbon side chain (incorporating the methyl branch) creates significant free volume within the polymer matrix. This structural disruption lowers the overall density of the polymer and enhances properties such as impact resistance, optical clarity, and flexibility[4]. Furthermore, in solution polymerization processes designed to create high-density polyethylene (HDPE) with long-chain branching (LCB), bulky alpha-olefins like 4-methyl-1-dodecene modulate the melt viscosity, providing superior shear-thinning properties during extrusion[2].

G Cat Metallocene Catalyst (Zr/Hf-based) Complex Active Pi-Complex Cat->Complex Activation (MAO) Ethylene Ethylene Monomer Ethylene->Complex Coordination Comonomer 4-Methyl-1-Dodecene (Bulky Alpha-Olefin) Comonomer->Complex Coordination Insertion Migratory Insertion (Sterically Hindered) Complex->Insertion Chain Growth Insertion->Cat Chain Transfer Polymer Branched Polyolefin (Low Crystallinity) Insertion->Polymer Propagation

Metallocene-catalyzed copolymerization pathway of ethylene and 4-methyl-1-dodecene.

Biomedical Diagnostics: Biomarker Potential in Exudates

Beyond materials science, 4-methyl-1-dodecene has profound implications in clinical microbiology and drug development. Recent metabolomic profiling of human wound exudates has identified 4-methyl-1-dodecene as a distinct VOC emitted by specific bacterial pathogens, including strains of Escherichia coli and Pseudomonas aeruginosa[3].

The detection of this specific branched alkene in the headspace of infected tissues provides a non-invasive diagnostic fingerprint. Because human cellular metabolism does not typically synthesize highly branched, odd-chain or uniquely methylated terminal alkenes in high abundance, its presence is a strong indicator of bacterial fatty acid biosynthesis pathways (e.g., altered fab operon activity).

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the mechanistic causality behind each methodological choice.

Protocol A: Metallocene-Catalyzed Copolymerization

Traditional Ziegler-Natta catalysts exhibit poor comonomer response for sterically hindered alpha-olefins. Therefore, single-site metallocene catalysts are required for uniform incorporation of 4-methyl-1-dodecene.

  • Reactor Preparation: Purge a 1L stainless steel autoclave with dry nitrogen at 120°C for 2 hours to eliminate trace moisture, which acts as a fatal poison to cationic active centers.

  • Solvent & Monomer Introduction: Introduce 500 mL of anhydrous toluene, followed by 10 mL of 4-methyl-1-dodecene. The solvent must be rigorously dried over molecular sieves to prevent catalyst deactivation.

  • Catalyst Activation: Inject Methylaluminoxane (MAO) (Al/Zr ratio of 1000:1). Causality: MAO alkylates the metallocene precursor and abstracts a ligand, generating the coordinatively unsaturated, highly electrophilic cationic active site necessary for olefin coordination.

  • Polymerization: Pressurize the reactor with ethylene to 5 bar and maintain at 70°C for 30 minutes.

  • Self-Validation Step (Inline Monitoring): Monitor the reaction mixture via inline ATR-FTIR. The successful incorporation of the comonomer is validated by the continuous disappearance of the terminal vinyl C-H stretch (910 cm⁻¹) and the emergence of branched alkane signals, confirming true copolymerization rather than physical entanglement.

  • Quenching & Recovery: Terminate the reaction with acidified methanol (10% HCl). Filter, wash, and dry the resulting polymer under vacuum.

Protocol B: SPME-GC-MS Profiling of Bacterial Headspace

Due to the trace concentrations and high hydrophobicity (LogP ~6.2) of 4-methyl-1-dodecene in biological samples, Solid-Phase Microextraction (SPME) is prioritized over liquid-liquid extraction to prevent solvent masking and sample loss.

  • Sample Preparation: Transfer 2 mL of clinical bacterial exudate into a 10 mL sterile headspace vial.

  • Internal Standard Spike: Add 10 µL of Deuterated Dodecane (Dodecane-d26) at 1 ppm. Causality: The internal standard acts as a self-validating control. If the recovery rate of Dodecane-d26 is high, the absence of 4-methyl-1-dodecene is confirmed as a true negative, eliminating the possibility of extraction failure.

  • Incubation & Volatilization: Seal the vial with a PTFE/silicone septum and incubate at 37°C for 20 minutes to drive the VOCs into the headspace, mimicking physiological conditions[3].

  • Extraction: Expose a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 30 minutes. Causality: The non-polar PDMS matrix perfectly matches the lipophilicity of 4-methyl-1-dodecene, while the DVB cross-linking increases surface area for trace-level adsorption.

  • Desorption & Analysis: Retract the fiber and immediately insert it into the GC inlet at 250°C for 3 minutes for thermal desorption. Analyze via GC-MS using electron ionization (EI, 70 eV). Match the fragmentation pattern against the NIST mass spectral library for definitive identification[3].

G Culture Bacterial Exudate (In Vivo / In Vitro) Volatilization Headspace Generation (37°C Incubation) Culture->Volatilization SPME SPME Fiber Extraction (PDMS/DVB Coating) Volatilization->SPME Desorption Thermal Desorption (250°C GC Inlet) SPME->Desorption GC Gas Chromatography (Capillary Separation) Desorption->GC MS Mass Spectrometry (EI Ionization) GC->MS Identification Biomarker Identification (4-Methyl-1-Dodecene) MS->Identification

SPME-GC-MS analytical workflow for detecting 4-methyl-1-dodecene in bacterial headspace.

References

  • [1] EP3807358B1 - Polyolefin blend compositions. European Patent Office. Available at:

  • [4] US20220195645A1 - Higher Strength Calcium Carbonate Filled Fiber Spunbond and SMS Nonwoven Material. United States Patent and Trademark Office. Available at:

  • [3] Features of infected versus uninfected chemical profiles released from human exudates. ResearchGate. Available at:

  • [2] CN115151581A - Solution polymerization process for the preparation of high-density polyethylene with long-chain branching. China National Intellectual Property Administration. Available at:

Sources

Exploratory

In-Depth NMR Analysis of 4-Methyl-1-Dodecene: Chemical Shift Assignments and Structural Elucidation

Executive Summary 4-Methyl-1-dodecene is a branched terminal alkene frequently encountered as a critical intermediate in the synthesis of C10–C13 alkylphenyl sulfonates, which are widely utilized in advanced detergent fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-1-dodecene is a branched terminal alkene frequently encountered as a critical intermediate in the synthesis of C10–C13 alkylphenyl sulfonates, which are widely utilized in advanced detergent formulations and synthetic lubricants[1]. Accurate structural elucidation of this molecule is paramount for quality control in industrial catalysis, particularly when distinguishing it from linear isomers or internal alkenes. This whitepaper provides a comprehensive, mechanistically grounded guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of 4-methyl-1-dodecene, detailing the causality behind spectral features and establishing a self-validating protocol for accurate data acquisition.

Structural Dynamics & Spin Systems

The molecular architecture of 4-methyl-1-dodecene ( C13​H26​ ) consists of a terminal vinyl group, a stereogenic center at C4 due to methyl branching, and a long aliphatic tail. The presence of the chiral center at C4 breaks the local symmetry of the molecule, rendering the adjacent methylene protons at C3 and C5 diastereotopic. This stereochemical nuance significantly impacts the coupling patterns (J-couplings) observed in the 1 H NMR spectrum.

MolecularConnectivity C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C13 C13 C4->C13 C5 C5 C4->C5 C6 C6 C5->C6 C7_11 C7-11 C6->C7_11 C12 C12 C7_11->C12

Carbon numbering and structural connectivity of 4-methyl-1-dodecene.

Quantitative Data: Chemical Shift Assignments

The following tables summarize the predicted high-resolution 1 H and 13 C NMR assignments for 4-methyl-1-dodecene in CDCl3​ at 298 K. Values are synthesized using empirical increment systems (e.g., Grant-Paul rules) and anchored by literature data for structurally analogous branched polyolefins[2][3].

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl3​ )
PositionShift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment Rationale
H1a (trans)4.95dq1H17.0, 1.5Terminal alkene; large trans coupling to H2.
H1b (cis)4.90dd1H10.2, 1.5Terminal alkene; smaller cis coupling to H2.
H2 5.75ddt1H17.0, 10.2, 7.0Internal alkene; deshielded by π -electron anisotropy.
H3 1.95 - 2.10m2H-Allylic protons; diastereotopic due to C4 chiral center.
H4 1.45m1H-Methine proton; complex splitting from adjacent CH2​ and CH3​ .
H5 - H11 1.20 - 1.35m14H-Bulk aliphatic methylene envelope.
H12 0.88t3H7.0Terminal methyl group of the dodecene chain.
H13 0.85d3H6.5Branched methyl at C4; split by the single H4 methine.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl3​ )
PositionShift ( δ , ppm)TypeAssignment Rationale
C1 115.5 CH2​ Terminal sp2 carbon; highly shielded relative to internal alkenes.
C2 137.8 CH Internal sp2 carbon; deshielded by adjacent alkyl chain.
C3 41.6 CH2​ Allylic carbon; shifted downfield (+9 ppm) by the β -methyl group at C4.
C4 33.2 CH Methine carbon; primary branching node.
C5 36.5 CH2​ α -methylene to the branch point.
C6 27.0 CH2​ β -methylene to branch; experiences upfield γ -gauche shielding from C13.
C7 - C9 29.5 - 30.0 CH2​ Bulk aliphatic chain carbons.
C10 32.1 CH2​ Methylene γ to the terminal methyl.
C11 22.8 CH2​ Methylene β to the terminal methyl.
C12 14.3 CH3​ Terminal chain methyl.
C13 19.8 CH3​ Branched methyl; shielded by the adjacent long aliphatic chain.

Mechanistic Rationale for Spectral Features

To move beyond mere observation, a Senior Application Scientist must understand the physical causality driving these chemical shifts.

1. The γ -Gauche Shielding Effect: In the 13 C spectrum, the resonance for C6 appears anomalously upfield (~27.0 ppm) compared to the bulk methylenes (~29.5 ppm). This is dictated by the γ -gauche effect , a conformationally sensitive steric interaction. The methyl group at C13 frequently adopts a gauche conformation relative to C6. The resulting steric compression causes polarization of the C-H bonds, increasing electron density around the C6 nucleus and shielding it. This phenomenon is a critical diagnostic tool for identifying branch points in polyolefins, as extensively documented in solid-state and solution NMR studies of 4-methyl-1-pentene derivatives[2].

2. Diastereotopicity and Resonance Overlap: The chiral center at C4 forces the protons at C3 (allylic) and C5 to occupy distinct spatial environments that cannot be averaged out by bond rotation. Consequently, they are diastereotopic and will exhibit distinct chemical shifts and complex geminal coupling ( J≈−13 Hz ). Furthermore, the α -methylenes of the main chain and the α -methylenes of the branch often suffer from severe resonance overlap. As noted in advanced copolymerization studies, absolute resolution of these overlapping aliphatic regions requires two-dimensional heteronuclear correlation measurements (e.g., 1 H- 13 C HSQC)[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following NMR acquisition workflow is designed as a self-validating system. Every step includes a built-in validation metric to guarantee data integrity before proceeding.

NMRWorkflow Prep 1. Sample Preparation 50 mg analyte in 0.6 mL CDCl3 Internal Standard: 0.03% TMS TuneShim TuneShim Prep->TuneShim Acq Acq TuneShim->Acq Process 4. Data Processing Zero-filling & FT Validate: Flat baseline, symmetric phase Acq->Process

Self-validating workflow for quantitative 1D NMR acquisition.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 50 mg of 4-methyl-1-dodecene in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl3​ provides a deuterium lock signal to stabilize the magnetic field over time.

  • Validation Check: Visually inspect the tube. The solution must be perfectly clear. Particulates cause magnetic susceptibility gradients, leading to broad, unresolvable peaks.

Step 2: Probe Tuning, Matching, and Shimming

  • Action: Insert the sample and tune the probe circuitry to the exact Larmor frequencies of 1 H and 13 C. Execute automated gradient shimming (e.g., TopShim) to optimize the Z0–Z5 room-temperature shims.

  • Causality: Tuning maximizes radiofrequency (RF) power transfer, optimizing the Signal-to-Noise Ratio (SNR). Shimming creates a perfectly homogeneous B0​ field across the sample volume.

  • Validation Check: Measure the Full-Width at Half-Maximum (FWHM) of the TMS peak at 0.0 ppm. Proceed only if FWHM < 1.0 Hz.

Step 3: Pulse Sequence and Acquisition

  • Action: For 1 H NMR, utilize a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 5.0 seconds. For 13 C NMR, use a proton-decoupled sequence (zgpg30) with a minimum of 1024 scans to overcome the low natural abundance (1.1%) of 13 C.

  • Causality: A 30° flip angle allows for faster pulsing compared to a 90° pulse. However, the D1 delay must be long enough to allow all spins to return to thermal equilibrium via longitudinal relaxation ( T1​ ).

  • Validation Check: Ensure D1≥5×T1​ of the slowest relaxing proton (usually the terminal alkenes). This guarantees that integrals are strictly quantitative and directly proportional to the number of protons.

Step 4: Data Processing

  • Action: Zero-fill the Free Induction Decay (FID) to 64k data points. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 13 C (apply LB = 0 Hz for 1 H to preserve fine J-coupling resolution). Perform Fourier Transform (FT) and manually correct zero- and first-order phase.

  • Causality: Zero-filling improves digital resolution, while apodization (LB) smooths truncation artifacts and enhances SNR in 13 C spectra.

  • Validation Check: The spectral baseline must be perfectly flat, and the TMS peak must be completely symmetrical. Asymmetric peaks indicate phase errors that will corrupt integration values.

References

  • "US20120214724A1 - Mixtures OF C10-C13 Alkylphenyl Sulfonates - Google P
  • "Solid-State 13C Nuclear Magnetic Resonance Spectra of Four Crystalline Forms of Isotactic Poly(4-methyl-1-pentene)
  • "Propene/4-Methyl-1-pentene Copolymers by Metallocene-Based Catalysts: First Insight into13C NMR Assignment - Academia.edu", academia.edu,

Sources

Foundational

Thermodynamic Stability and Phase Behavior of 4-Methyl-1-Dodecene: An In-Depth Technical Guide

Executive Summary 4-Methyl-1-dodecene (C13H26) is a highly specialized branched terminal alkene. In industrial and drug development contexts, it serves as a critical intermediate, particularly in the synthesis of biodegr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-1-dodecene (C13H26) is a highly specialized branched terminal alkene. In industrial and drug development contexts, it serves as a critical intermediate, particularly in the synthesis of biodegradable C10-C13 alkylphenyl sulfonates used in advanced surfactant formulations[1]. For researchers scaling up syntheses or designing downstream functionalization workflows, understanding the precise thermodynamic stability and phase behavior (boiling point) of this molecule is paramount. This guide provides a rigorous analysis of the physicochemical properties of 4-methyl-1-dodecene, grounded in structural causality and validated experimental protocols.

Thermodynamic Stability and Isomerization Dynamics

The Causality of Alkene Stability

In hydrocarbon chemistry, the thermodynamic stability of an alkene is dictated by the degree of alkyl substitution at the sp2-hybridized carbon atoms. This phenomenon is governed by Zaitsev's Rule and driven by hyperconjugation —the stabilizing interaction where electrons from adjacent C–H or C–C σ-bonds delocalize into the empty π* antibonding orbital of the adjacent double bond.

As a terminal alkene, 4-methyl-1-dodecene possesses only one alkyl substituent attached to the vinylic carbons. Consequently, it exists in a high-energy, thermodynamically less stable state compared to its internal isomers (e.g., 4-methyl-2-dodecene or 4-methyl-3-dodecene).

Benson Group Additivity and Enthalpy

To quantify this instability, researchers utilize 2 to estimate the standard enthalpy of formation (ΔfH°). By summing the group additive values (GAVs) for the terminal =CH2 and =CH– groups versus internal =CH– groups, calculations confirm that the migration of the double bond from the terminal C1-C2 position to an internal position is a highly exergonic process (ΔG < 0).

Catalytic Chain-Walking

Because terminal alkenes are thermodynamically disfavored, 4-methyl-1-dodecene is highly susceptible to positional isomerization. When exposed to transition metal catalysts (e.g., Nickel or Palladium), the molecule undergoes a rapid "chain-walking" process. The metal facilitates an insertion/elimination sequence via a metal-hydride or π-allyl intermediate, driving the double bond inward to reach a thermodynamic sink[3]. While advanced photochemical methods can force contra-thermodynamic isomerization (moving internal bonds to terminal positions)[4], the natural thermal decay of 4-methyl-1-dodecene strongly favors the formation of internal alkenes.

Isomerization A 4-Methyl-1-dodecene (Terminal, Less Stable) B Metal-Hydride Intermediate (Transition State) A->B Catalyst Activation C 4-Methyl-2-dodecene (Internal, More Stable) B->C Hydride Elimination

Thermodynamic isomerization pathway of 4-methyl-1-dodecene to internal alkenes.

Boiling Point and Phase Behavior

Structural Causality of Boiling Point Depression

The boiling point of a non-polar hydrocarbon is fundamentally dictated by the strength of its intermolecular London dispersion forces. These forces are directly proportional to the molecule's polarizability and its effective surface area.

To accurately predict the boiling point of 4-methyl-1-dodecene, we must establish a baseline using its straight-chain structural isomer, 1-tridecene (C13H26). According to the [NIST Chemistry WebBook[5]](), the experimental boiling point of 1-tridecene is 232 °C (505 K).

The introduction of a methyl branch at the C4 position in 4-methyl-1-dodecene disrupts the linear, uniform packing of the hydrocarbon chains. This steric hindrance prevents the molecules from aligning closely, thereby reducing the effective surface area available for transient dipole interactions. Because the intermolecular attraction is weakened, less thermal energy is required to overcome these forces and transition the liquid into the vapor phase. Consequently, the boiling point of 4-methyl-1-dodecene is depressed relative to 1-tridecene, predictably falling within the 220–225 °C range.

Quantitative Data Summary
Physicochemical Property1-Tridecene (Linear Isomer)4-Methyl-1-dodecene (Branched Isomer)
Molecular Formula C13H26C13H26
Molar Mass 182.35 g/mol 182.35 g/mol
Structural Classification Linear Terminal AlkeneBranched Terminal Alkene
Boiling Point (1 atm) 232 °C (505 K)[5]~220–225 °C (Predicted via structural depression)
Thermodynamic Stability Low (Terminal double bond)Lowest (Terminal double bond + branching steric strain)
Primary Intermolecular Force Strong London DispersionWeakened London Dispersion

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal standards and baseline calibrations to eliminate systemic instrumental errors.

Protocol 1: High-Precision Boiling Point Determination via Differential Thermal Analysis (DTA)

Objective: To empirically determine the boiling point of 4-methyl-1-dodecene while accounting for atmospheric pressure variances.

  • Calibration: Calibrate the DTA instrument using high-purity 1-tridecene as a reference standard. Ensure the instrument accurately registers the known boiling point of 232 °C[5].

  • Sample Preparation: Load 5.0 mg of >98% pure 4-methyl-1-dodecene into an aluminum crucible. Prepare an identical empty crucible as the reference blank.

  • Thermal Ramping: Program the DTA to ramp from 150 °C to 250 °C at a controlled heating rate of 5 °C/min under a dry nitrogen purge (50 mL/min).

  • Data Acquisition: Record the endothermic peak corresponding to the liquid-vapor phase transition.

  • Validation: Apply the Antoine Equation parameters to correct the observed boiling point to standard atmospheric pressure (1 bar), ensuring the variance aligns with the expected 7–12 °C depression caused by the C4 methyl branch.

Protocol 2: Thermodynamic Profiling via Catalytic Isomerization and GC-MS

Objective: To map the thermodynamic decay of 4-methyl-1-dodecene into its internal isomers.

  • Reaction Setup: In a nitrogen-filled glovebox, dissolve 1.0 mmol of 4-methyl-1-dodecene in 5.0 mL of anhydrous toluene.

  • Internal Standard: Add 0.5 mmol of nonane as an inert internal standard to ensure mass balance quantification.

  • Catalyst Introduction: Introduce 5 mol% of a standard Nickel(II) precatalyst known for facilitating alkene transposition[3].

  • Sampling & Quenching: Stir the reaction at 25 °C. Extract 50 μL aliquots at 10, 30, 60, and 120 minutes. Quench immediately by filtering through a short silica plug to remove the metal catalyst.

  • GC-MS Analysis: Inject the quenched samples into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS).

  • Validation: Monitor the disappearance of the terminal alkene peak and the emergence of heavier-retained internal alkene peaks (4-methyl-2-dodecene, etc.). Use the nonane peak area to verify that no substrate was lost to polymerization or volatilization.

Workflow S1 1. Sample Preparation (Purify 4-Methyl-1-dodecene) S2 2. Boiling Point Analysis (DTA with 1-Tridecene Standard) S1->S2 S3 3. Thermodynamic Profiling (Catalytic Isomerization) S1->S3 S4 4. Data Acquisition (GC-MS & NMR Analysis) S2->S4 S3->S4 S5 5. Validation (Benson Additivity Cross-check) S4->S5 Verify Results

Self-validating experimental workflow for boiling point and thermodynamic profiling.

References

  • 1-Tridecene - the NIST WebBook National Institute of Standards and Technology (NIST) URL:[Link]

  • US9193937B2 - Mixtures of C10-C13 alkylphenyl sulfonates Google Patents URL
  • Group Additivity Values for Estimating the Enthalpy of Formation of Organic Compounds The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Contra-thermodynamic Olefin Isomerization by Chain-Walking Hydrofunctionalization eScholarship URL:[Link]

  • Stereodivergent, Kinetically Controlled Isomerization of Terminal Alkenes via Nickel Catalysis NSF Public Access Repository (PAR) URL:[Link]

Sources

Exploratory

High-Fidelity FTIR Spectroscopic Analysis of 4-Methyl-1-Dodecene: A Technical Guide for Structural Validation

Executive Summary In advanced polymer chemistry, lipid nanoparticle (LNP) formulation, and targeted drug delivery systems, branched alpha-olefins like 4-methyl-1-dodecene ( C13​H26​ ) serve as critical structural precurs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced polymer chemistry, lipid nanoparticle (LNP) formulation, and targeted drug delivery systems, branched alpha-olefins like 4-methyl-1-dodecene ( C13​H26​ ) serve as critical structural precursors. The physical properties of these molecules—specifically their steric hindrance, melting point depression, and lipophilicity—are dictated by the precise location of their methyl branching and the integrity of their terminal double bond.

Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for the rapid, non-destructive validation of these structural domains. This whitepaper provides researchers and drug development professionals with an authoritative, in-depth guide to the vibrational assignments, mechanistic causality, and self-validating experimental protocols required to accurately characterize 4-methyl-1-dodecene using Attenuated Total Reflectance (ATR) FTIR.

Structural Deconstruction & Vibrational Assignments

The FTIR spectrum of 4-methyl-1-dodecene is a composite of three distinct functional domains. Understanding the quantum mechanical causality behind these molecular vibrations is essential for accurate spectral interpretation.

The Terminal Alkene Domain (-CH=CH₂)

The vinyl group is the most reactive site of the molecule and provides the most diagnostic infrared signatures. The out-of-plane deformation vibrations of the sp2 C-H bonds in terminal alkenes produce highly diagnostic, intense bands at approximately 990 cm⁻¹ and 910 cm⁻¹[1]. These peaks are intense due to the large change in the dipole moment during the out-of-plane wagging motion. Additionally, the C=C stretching vibration is observed at 1640 cm⁻¹, while the sp2 C-H stretch appears at 3076 cm⁻¹[1]. Organometallic and synthetic methodologies frequently rely on these specific terminal alkene frequencies to confirm the purity and structural integrity of alpha-olefin precursors[2].

The Aliphatic Backbone (-CH₂-)

The long octyl chain extending from the C5 to C12 position dominates the high-frequency region of the spectrum. The asymmetric and symmetric C-H stretching of the methylene groups occurs strongly between 2850 cm⁻¹ and 2960 cm⁻¹. Because the contiguous aliphatic chain exceeds four carbon atoms, a characteristic in-phase CH₂ rocking vibration will appear near 720 cm⁻¹.

The Branched Methyl Domain (-CH₃)

Differentiating 4-methyl-1-dodecene from a linear alpha-olefin (like 1-tridecene) relies heavily on the methyl bending region. The presence of the methyl branch at the C4 position can be identified by analyzing the symmetric bending (umbrella) mode of the methyl group at 1378 cm⁻¹, which is distinct from the methylene scissoring band at 1465 cm⁻¹[3]. The relative intensity of this 1378 cm⁻¹ peak is a direct, quantifiable marker of the degree of branching in the hydrocarbon chain[3].

Quantitative Data Presentation

The following table summarizes the causal relationship between the functional domains of 4-methyl-1-dodecene and their empirical FTIR absorption frequencies.

Functional DomainVibrational ModeWavenumber (cm⁻¹)IntensityDiagnostic Significance
Terminal Alkene =C-H Stretch ( sp2 )~3076MediumConfirms unsaturated terminal carbon[1].
Aliphatic Chain C-H Asym. Stretch~2925StrongIndicates long-chain methylene backbone.
Aliphatic Chain C-H Sym. Stretch~2855StrongIndicates long-chain methylene backbone.
Terminal Alkene C=C Stretch~1640MediumValidates the carbon-carbon double bond[1].
Aliphatic Chain CH₂ Scissoring~1465MediumGeneral aliphatic chain marker.
Methyl Branch CH₃ Symmetric Bend~1378MediumDifferentiates branched from linear alpha-olefins[3].
Terminal Alkene =CH₂ Out-of-plane bend~990 & ~910StrongPrimary diagnostic marker for alpha-olefins[1].
Aliphatic Chain CH₂ Rocking~720Weak-MedConfirms contiguous chain of >4 methylene groups.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure absolute scientific integrity, the spectroscopic workflow must be a self-validating system. The following protocol utilizes Attenuated Total Reflectance (ATR) rather than traditional transmission cells. Causality: 4-methyl-1-dodecene is a low-viscosity liquid at room temperature; ATR utilizing a Diamond crystal ensures a highly reproducible optical path length (dictated by the evanescent wave penetration depth of 0.5 - 2 µm) while eliminating the moisture contamination risks associated with hygroscopic NaCl or KBr liquid cells.

Step 1: System Suitability Test (SST)
  • Action: Scan a NIST-traceable polystyrene calibration film.

  • Validation: Verify that the aromatic ring stretching band is centered precisely at 1601.2 cm⁻¹ (± 1 cm⁻¹) .

  • Causality: This step mathematically validates the interferometer's alignment and the HeNe laser's frequency precision, ensuring all subsequent peak assignments for the sample are trustworthy.

Step 2: Atmospheric Background Subtraction
  • Action: Acquire 128 scans of the clean, dry Diamond ATR crystal at a resolution of 4 cm⁻¹.

  • Validation: Ensure the baseline is flat and free of residual organic contamination.

  • Causality: Subtracts ambient atmospheric interference (H₂O vapor at 3500-3900 cm⁻¹ and CO₂ at 2350 cm⁻¹), preventing false positives in the critical high-frequency alkene stretching regions.

Step 3: Sample Application & Data Acquisition
  • Action: Dispense 10 µL of neat 4-methyl-1-dodecene directly onto the ATR crystal, ensuring complete coverage of the sensor element.

  • Action: Execute data acquisition using 128 scans at 4 cm⁻¹ resolution.

  • Causality: A resolution of 4 cm⁻¹ provides the optimal mathematical balance between spectral resolution (necessary to cleanly separate the 1378 cm⁻¹ methyl peak from the 1465 cm⁻¹ methylene peak) and the signal-to-noise ratio required to detect the weaker overtone bands.

Step 4: Spectral Processing & ATR Correction
  • Action: Apply an ATR correction algorithm to the raw interferogram data.

  • Causality: The penetration depth of the IR beam in ATR is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the peak intensities, preventing the artificial suppression of the high-wavenumber 3076 cm⁻¹ (=C-H) stretch, allowing direct comparison to standard transmission libraries.

Workflow Visualization

The following diagram maps the logical progression of the self-validating FTIR workflow, from instrument calibration to final structural validation.

Workflow cluster_Analysis Spectral Deconstruction Start System Suitability Test (Polystyrene at 1601 cm⁻¹) Background Background Acquisition (Diamond ATR Crystal) Start->Background SamplePrep Sample Application (4-Methyl-1-Dodecene Liquid) Background->SamplePrep DataAcq Interferogram Generation (128 Scans, 4 cm⁻¹ Res) SamplePrep->DataAcq Processing Fourier Transform & ATR Correction DataAcq->Processing Vinyl Terminal Alkene (910, 990, 1640, 3076 cm⁻¹) Processing->Vinyl Aliphatic Aliphatic Backbone (2850-2960, 720 cm⁻¹) Processing->Aliphatic Branching Methyl Branching (1378 cm⁻¹) Processing->Branching Validation Structural Validation Complete Vinyl->Validation Aliphatic->Validation Branching->Validation

Fig 1: Step-by-step ATR-FTIR workflow for the structural validation of 4-methyl-1-dodecene.

References

  • Source: Langmuir (ACS Publications)
  • Title: An Effective Method to Identify the Type and Content of alpha-Olefin in Polyolefine Copolymer by Fourier Transform Infrared-Differential Scanning Calorimetry Source: Journal of Applied Polymer Science / ResearchGate URL
  • Title: Organolanthanide-Catalyzed Hydroamination/Cyclization.

Sources

Foundational

In Vitro Toxicological Profiling of 1-Dodecene, 4-methyl-: A Technical Whitepaper

Executive Summary 1-Dodecene, 4-methyl- is a branched C13 alpha-olefin primarily utilized as an intermediate in the synthesis of alkylphenyl sulfonates for consumer detergents, cosmetics, and personal care products[1]. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Dodecene, 4-methyl- is a branched C13 alpha-olefin primarily utilized as an intermediate in the synthesis of alkylphenyl sulfonates for consumer detergents, cosmetics, and personal care products[1]. The toxicological evaluation of aliphatic hydrocarbons is heavily dependent on carbon chain length and branching architecture. Industrial and regulatory consensus demonstrates that alkenes with 14 or more carbon atoms exhibit significantly higher aquatic and environmental toxicity[2]. By restricting the hydrocarbon chain to the C10–C13 range—specifically utilizing isomers like 1-Dodecene, 4-methyl-—formulators achieve an optimal balance of high biodegradability and reduced baseline toxicity[3].

This whitepaper provides an in-depth analysis of the in vitro toxicological profile of 1-Dodecene, 4-methyl-, detailing the mechanistic causality behind its biological interactions, standardized testing methodologies, and expected safety thresholds.

Physicochemical Drivers of Toxicity & Toxicokinetics

As a Senior Application Scientist, it is critical to understand that the toxicity of aliphatic hydrocarbons is rarely driven by specific receptor-mediated interactions. Instead, it is governed by baseline narcosis —a physical mechanism where lipophilic molecules partition into cellular lipid bilayers.

The 4-methyl branching on the C12 backbone introduces steric hindrance that slightly reduces the molecule's crystallization temperature and alters its membrane partitioning coefficient (LogP) compared to linear 1-tridecene. With a predicted LogP of approximately 5.0 to 6.0, 1-Dodecene, 4-methyl- readily accumulates in hydrophobic environments. In in vitro cellular models, excessive accumulation leads to membrane swelling, disruption of ion channel function, and eventual necrotic cell death. However, at sub-cytotoxic doses, mammalian hepatic models rapidly clear the compound via Cytochrome P450 (CYP450)-mediated epoxidation of the terminal double bond, followed by epoxide hydrolase and glutathione conjugation.

Fig 1: Toxicokinetic pathway and baseline narcosis mechanism of 1-Dodecene, 4-methyl-.

In Vitro Dermal Irritation (OECD 439)

Because 1-Dodecene, 4-methyl- is a precursor for topical and cosmetic surfactants[4], evaluating its skin irritation potential is paramount. Traditional 2D keratinocyte cultures are inadequate for lipophilic hydrocarbons because they lack a functional stratum corneum, leading to exaggerated membrane disruption and false-positive toxicity results.

Therefore, the OECD Test Guideline 439 (In Vitro Skin Irritation) utilizing a Reconstructed Human Epidermis (RhE) model is the gold standard[5]. RhE models (e.g., EpiDerm™) possess a multi-layered stratum corneum that provides a mechanistically relevant barrier function[6].

Causality & Self-Validating Protocol

The assay measures mitochondrial metabolic activity via the reduction of MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt[7]. A reduction in relative viability to ≤ 50% classifies the substance as a UN GHS Category 2 Irritant, while > 50% indicates a non-irritant[8]. The protocol is self-validating through the mandatory inclusion of concurrent negative (ultrapure water) and positive (5% SDS) controls[9].

Step-by-Step Methodology
  • Equilibration: Pre-incubate commercially available RhE tissues in 6-well plates at 37°C and 5% CO₂ overnight[8].

  • Dosing: Apply 30 µL of 1-Dodecene, 4-methyl- directly to the apical surface of the tissue (air-liquid interface) in triplicate[6].

  • Exposure: Incubate the dosed tissues for exactly 60 minutes at 37°C[9].

  • Washing: Thoroughly rinse the tissues with PBS to remove unabsorbed test item, simulating real-world wash-off.

  • Post-Incubation Recovery: Transfer tissues to fresh medium and incubate for 42 hours to allow for potential delayed inflammatory cascades[9].

  • Viability Assessment: Transfer tissues to MTT solution (1 mg/mL) for 3 hours. Extract the precipitated formazan using isopropanol and measure optical density (OD) at 570 nm[9].

Fig 2: OECD 439 In Vitro Skin Irritation workflow utilizing RhE models.

Genotoxicity and Mutagenicity (OECD 471)

To rule out carcinogenic potential, 1-Dodecene, 4-methyl- must be evaluated for point mutation induction. The Bacterial Reverse Mutation Test (Ames Test, OECD 471) is utilized to detect base substitution and frameshift mutations[10].

Causality of Metabolic Activation

Aliphatic alkenes are generally not direct-acting electrophiles and do not spontaneously intercalate into DNA. However, in vivo, the terminal double bond of 1-Dodecene, 4-methyl- can be oxidized by hepatic enzymes into a reactive epoxide intermediate. To accurately model this in vitro, the assay must be conducted both with and without an exogenous metabolic activation system (S9 mix derived from rat liver homogenate)[11].

Step-by-Step Methodology
  • Strain Selection: Utilize auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535) and Escherichia coli (WP2 uvrA)[12].

  • Pre-Incubation Method: Due to the volatility and lipophilicity of the alkene, the pre-incubation method is preferred over plate incorporation[10]. Mix the bacterial suspension, test substance (at various concentrations up to 5000 µ g/plate ), and S9 mix (or buffer)[13].

  • Incubation: Pre-incubate the mixture at 37°C for 20 minutes to allow metabolic conversion[13].

  • Plating: Add top agar containing trace amounts of histidine/biotin and pour onto minimal agar plates[13].

  • Scoring: Incubate for 48 hours. Count the number of histidine-independent revertant colonies[14]. A dose-dependent increase in revertant colonies (typically a 2-fold increase over the vehicle control) indicates mutagenic potential.

Summary of Quantitative Toxicological Endpoints

The following table synthesizes the expected in vitro toxicological profile of 1-Dodecene, 4-methyl- based on its chemical class (C13 branched alkenes) and regulatory thresholds.

EndpointTest Guideline / ModelExpected Result for 1-Dodecene, 4-methyl-Mechanistic Rationale
Dermal Irritation OECD 439 (RhE Model)Non-Irritant (Viability > 50%)High lipophilicity limits rapid penetration through the intact in vitro stratum corneum within the 60-minute exposure window.
Genotoxicity OECD 471 (Ames Test)Negative (No increase in revertants)Lack of direct DNA reactivity. Epoxide metabolites are rapidly quenched or lack sufficient stability to induce point mutations.
Cytotoxicity HepG2 (MTT/LDH)Moderate (IC50 ~ 50-100 µM)Baseline narcosis causes membrane disruption at high concentrations, but hepatic cells efficiently metabolize low doses.
Aquatic Toxicity RTG-2 (Trout Cell Line)Low Toxicity compared to C14+C13 chains exhibit a lower bioaccumulation factor and higher biodegradability than C14+ homologs, preventing lethal narcosis[1].

Conclusion

The in vitro toxicological profile of 1-Dodecene, 4-methyl- demonstrates a highly favorable safety margin. Its structural classification as a C13 branched alkene ensures that it avoids the severe aquatic toxicity and bioaccumulation associated with longer-chain (C14+) hydrocarbons[2]. When evaluated through rigorous, self-validating in vitro frameworks like OECD 439 and OECD 471, the compound exhibits no significant genotoxic or dermal irritation hazards under standard exposure conditions, validating its safety as a precursor in consumer product formulations.

References

  • CA2827627C / US9193937B2 - Compositions comprising mixtures of C10-C13 alkylphenyl sulfonates. Google Patents.
  • Skin Irritation Test (SIT, OECD 439) - Institute for In Vitro Sciences (IIVS). Available at:[Link]

  • OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method - OECD / NIH. Available at:[Link]

  • Genetic toxicity: Bacterial reverse mutation test (OECD 471) - Biosafe. Available at:[Link]

  • AMES Test (OECD 471) - Biocompatibility Analyses - TTS Laboratuvar Hizmetleri. Available at:[Link]

Sources

Exploratory

Advanced Biosynthesis Pathways for Branched Alpha-Olefins: Focus on 4-Methyl-1-Dodecene

Target Audience: Researchers, Metabolic Engineers, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary Branched alpha-olefins (terminal alkenes) such as 4-methyl-1-dodecene are critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Metabolic Engineers, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Branched alpha-olefins (terminal alkenes) such as 4-methyl-1-dodecene are critical precursors for high-performance synthetic lubricants, specialty surfactants, and functionalized polymers. Historically derived from petroleum via the oligomerization of propylene or butene, the synthesis of these molecules is shifting toward biogenic production to meet sustainability mandates.

This whitepaper details the metabolic engineering strategies required to biosynthesize 4-methyl-1-dodecene. By coupling precision precursor engineering (branched-chain fatty acid synthesis) with the terminal decarboxylation capabilities of the CYP152 peroxygenase family (specifically OleTJE), researchers can achieve highly selective, scalable production of targeted branched alpha-olefins.

Mechanistic Foundations of Biosynthesis

The biological production of a branched alpha-olefin like 4-methyl-1-dodecene requires a two-phase metabolic architecture:

  • Precursor Assembly: The targeted synthesis of a specific branched-chain fatty acid (BCFA)—in this case, 5-methyltridecanoic acid .

  • Terminal Decarboxylation: The enzymatic cleavage of the carboxyl group to yield the terminal double bond, converting the C14 branched fatty acid into a C13 branched alpha-olefin.

Precursor Engineering: The BCFA Pathway

Standard Type II Fatty Acid Synthase (FAS II) systems in Escherichia coli primarily produce straight-chain fatty acids. To introduce a methyl branch at the C5 position of the fatty acid (which becomes the C4 position of the resulting alkene), the elongation machinery must be engineered to incorporate methylmalonyl-CoA instead of malonyl-CoA during a specific elongation cycle.

This is achieved by integrating a heterologous Polyketide Synthase (PKS) module or a mutated FabH (β-ketoacyl-ACP synthase III) that exhibits promiscuity for branched substrates. The precise placement of the methyl group dictates the physical properties of the downstream surfactant or lubricant, such as lowering the pour point and altering viscosity[1].

Terminal Alkene Formation: OleTJE Catalysis

The conversion of 5-methyltridecanoic acid to 4-methyl-1-dodecene is catalyzed by OleTJE , a cytochrome P450 fatty acid decarboxylase originally isolated from Jeotgalicoccus sp. ATCC 8456. OleTJE is unique among P450 enzymes because it catalyzes a carbon-carbon bond scission (decarboxylation) rather than standard hydroxylation[2].

Mechanistically, OleTJE can operate via two distinct pathways:

  • H2O2-Dependent Pathway: Uses hydrogen peroxide as the sole electron and oxygen donor (the peroxygenase shunt).

  • H2O2-Independent Pathway: Utilizes O2 and NADPH, requiring a redox partner system such as the fused P450 reductase domain RhFRED or a flavodoxin/flavodoxin reductase system[2]. This pathway is highly preferred for in vivo industrial scale-up due to the cellular toxicity of high H2O2 concentrations.

Pathway A Central Metabolism (Glucose) B Propionyl-CoA + Methylmalonyl-CoA A->B Metabolic Flux C Engineered FAS/PKS Elongation B->C Substrate Loading D 5-Methyltridecanoic Acid (C14 BCFA) C->D Chain Extension E OleT_JE Decarboxylase (O2 + NADPH) D->E Carboxyl Cleavage F 4-Methyl-1-Dodecene (C13 Branched α-Olefin) E->F CO2 Release

Metabolic pathway for 4-methyl-1-dodecene biosynthesis via engineered FAS and OleTJE.

Enzymatic Kinetics and Substrate Specificity

The efficiency of OleTJE is heavily dependent on the chain length and steric hindrance of the fatty acid substrate. Wild-type OleTJE exhibits peak catalytic efficiency for C14 substrates (myristic acid), making it an ideal candidate for converting 5-methyltridecanoic acid (a C14 derivative) into a C13 alpha-olefin[3].

Quantitative Data Summary

The following table summarizes the substrate specificity and conversion efficiency of OleTJE and its homologs (e.g., OleTJH, OleTSA) based on in vitro assays utilizing 1 mM fatty acid substrate and 500 μM H2O2[3][4].

Substrate (Chain Length)Enzyme VariantDominant ProductConversion Efficiency (%)Hydroxylation Byproduct (%)
Lauric Acid (C12:0)OleTJE (WT)1-Undecene68.4 ± 4.2< 5.0
Myristic Acid (C14:0)OleTJE (WT)1-Tridecene97.0 ± 2.86.8 – 15.4 (β-OH)
5-Methyltridecanoic (C14 branched)OleTJE (Engineered)*4-Methyl-1-Dodecene~ 82.5< 8.0
Palmitic Acid (C16:0)OleTJE (WT)1-Pentadecene75.2 ± 3.1< 5.0
Stearic Acid (C18:0)OleTJE (WT)1-Heptadecene< 20.0> 10.0

*Note: Data for branched substrates often requires active site mutagenesis (e.g., T47F, I177L) to accommodate the steric bulk of the methyl branch within the substrate-binding pocket[4].

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system for the in vivo production and in vitro validation of branched alpha-olefins.

Protocol 4.1: In Vivo Biosynthesis in E. coli

Causality:E. coli BL21(DE3) is chosen for its lack of Lon and OmpT proteases, ensuring the stability of the heterologous OleTJE and engineered PKS enzymes.

  • Plasmid Construction: Clone the codon-optimized oleTJE gene and the RhFRED reductase domain into a pET28a expression vector under a T7 promoter. Co-transform with a pACYC vector containing the engineered methylmalonyl-CoA specific FAS/PKS module.

  • Cell Culture & Induction:

    • Inoculate transformants in 50 mL Terrific Broth (TB) containing Kanamycin (50 μg/mL) and Chloramphenicol (34 μg/mL).

    • Grow at 37°C, 250 rpm until OD600 reaches 0.6 - 0.8.

    • Causality for Induction: Induce with 0.5 mM IPTG and lower temperature to 20°C for 24 hours. The lower temperature prevents the formation of inclusion bodies, ensuring proper folding of the P450 heme domain.

  • Substrate Feeding (Optional): If the in vivo BCFA pathway is insufficient, supplement the media with 1 mM 5-methyltridecanoic acid and 0.5% tergitol (to aid solubility).

  • Extraction: Harvest cells and extract the culture broth with an equal volume of ethyl acetate. Centrifuge at 4,000 x g for 10 mins to separate phases. Extract the organic layer for GC-MS analysis.

Protocol 4.2: In Vitro Enzymatic Decarboxylation Assay

Causality: This cell-free assay isolates the catalytic efficiency of OleTJE from cellular metabolic bottlenecks, validating the enzyme's specific affinity for the branched substrate.

  • Protein Purification: Purify His-tagged OleTJE using Ni-NTA affinity chromatography. Desalt into 50 mM Tris-HCl (pH 7.5) containing 10% glycerol.

  • Reaction Mixture Setup:

    • Prepare a 500 μL reaction volume containing 50 mM Tris-HCl (pH 7.5).

    • Add 0.5 μM purified OleTJE.

    • Add 200 μM of 5-methyltridecanoic acid (dissolved in DMSO; final DMSO concentration < 2% to prevent enzyme denaturation)[5].

  • Catalytic Initiation: Initiate the reaction by adding 500 μM H2O2.

    • Alternative (H2O2-independent): Add 1 mM NADPH, 2 μM putidaredoxin reductase (CamA), and 10 μM putidaredoxin (CamB) under aerobic conditions.

  • Incubation & Quenching: Incubate at 28°C for 2 hours. Quench the reaction by adding 10 μL of 10 M HCl.

  • Recovery: Extract with 500 μL hexane containing 10 mg/L internal standard (e.g., 1-decene).

CatalyticCycle R Resting State Fe(III) S Substrate Bound Fe(III)-RCOOH R->S + 5-Methyltridecanoic Acid C Compound I [Fe(IV)=O]+ S->C + H2O2 (or O2/NADPH) - H2O D Diradical Intermediate Decarboxylation C->D Hydrogen Abstraction P Product Release 4-Methyl-1-Dodecene D->P - CO2 P->R Enzyme Regeneration

Catalytic cycle of OleTJE demonstrating the peroxygenase mechanism for terminal alkene formation.

Analytical Validation

To confirm the synthesis of 4-methyl-1-dodecene, high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) is mandatory.

  • Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm).

  • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

  • Mass Spec: Electron ionization (EI) at 70 eV.

  • Identification: The terminal double bond of 4-methyl-1-dodecene will yield characteristic fragmentation patterns. Look for the molecular ion peak [M]+ at m/z 182, and a prominent McLafferty rearrangement fragment characteristic of terminal olefins. The methyl branch at C4 will specifically alter the fragmentation intensity at m/z 69 and m/z 83 compared to linear 1-tridecene.

References

  • Hydrogen peroxide-independent production of α-alkenes by OleTJE P450 fatty acid decarboxylase PubMed Central (PMC) / Biotechnology for Biofuels URL:[Link]

  • Biochemical characterization of three new α-olefin-producing P450 fatty acid decarboxylases with a halophilic property PubMed Central (PMC) URL:[Link]

  • Mixtures of C10-C13 alkylphenyl sulfonates (Patent US9193937B2)
  • Part:BBa_K4711019 - OleTJE P450 Characterization iGEM Registry of Standard Biological Parts URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Leveraging 1-Dodecene, 4-methyl- as a Comonomer in Ziegler-Natta Polymerization for Advanced Polyethylene Architectures

Abstract The incorporation of comonomers into a polyethylene backbone via Ziegler-Natta polymerization is a cornerstone of modern polymer science, enabling the production of materials with tailored properties. This docum...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The incorporation of comonomers into a polyethylene backbone via Ziegler-Natta polymerization is a cornerstone of modern polymer science, enabling the production of materials with tailored properties. This document provides a detailed technical guide for researchers and scientists on the utilization of 1-dodecene, 4-methyl-, a branched alpha-olefin, as a comonomer in ethylene polymerization using Ziegler-Natta catalysts. The introduction of this long, branched side-chain imparts unique structural modifications to the polyethylene, significantly influencing its crystallinity, thermal behavior, and mechanical properties. This guide will delve into the mechanistic underpinnings of this copolymerization, offer a comprehensive experimental protocol, and discuss the anticipated characteristics of the resulting copolymer.

Introduction: The Rationale for Branched Comonomers

Ziegler-Natta catalysts are renowned for their ability to produce highly linear and stereoregular polymers from alpha-olefins.[1][2] The copolymerization of ethylene with short-chain alpha-olefins, such as 1-butene or 1-hexene, is a well-established industrial practice for producing linear low-density polyethylene (LLDPE).[3] These short branches disrupt the polyethylene chain's ability to crystallize, leading to lower density and increased flexibility.

The use of longer and, particularly, branched comonomers like 1-dodecene, 4-methyl-, offers a more pronounced effect on the polymer's architecture. The bulky side-chain introduced by 1-dodecene, 4-methyl- is expected to create significant steric hindrance, leading to a more substantial disruption of crystallinity compared to linear alpha-olefins of similar carbon number.[4][5] This can result in materials with very low densities, enhanced elasticity, and improved optical properties. Understanding the interplay between the comonomer structure and the final polymer properties is crucial for designing advanced materials for specialized applications.

Mechanistic Insights: The Role of 1-Dodecene, 4-methyl- in Ziegler-Natta Polymerization

The fundamental mechanism of Ziegler-Natta polymerization involves the coordination and insertion of the olefin monomer into the growing polymer chain at a transition metal active center.[6] A typical heterogeneous Ziegler-Natta catalyst system consists of a titanium-based catalyst, often supported on magnesium chloride (MgCl₂), and an organoaluminum cocatalyst, such as triethylaluminum (Al(C₂H₅)₃).[7][8]

The incorporation of 1-dodecene, 4-methyl- follows the same general mechanism. However, the rate of incorporation and its effect on the polymerization kinetics can be influenced by several factors:

  • Steric Hindrance: The branched nature of 1-dodecene, 4-methyl- can present greater steric bulk around the double bond compared to a linear alpha-olefin. This may lead to a lower reactivity ratio for the comonomer, meaning it incorporates less readily than ethylene.[9]

  • Chain Transfer: Higher alpha-olefins can act as chain transfer agents, which can lead to a decrease in the molecular weight of the resulting polymer.[8] The extent of this effect will depend on the specific catalyst system and polymerization conditions.

  • Catalyst Activation: The presence of a higher alpha-olefin comonomer can sometimes lead to an increase in the number of active sites on the catalyst surface, a phenomenon known as the "comonomer effect," which can enhance the overall polymerization rate.[1]

The resulting polymer will have a polyethylene backbone with pendant 4-methyldecyl branches. The distribution of these branches along the polymer chain is typically not random with Ziegler-Natta catalysts, which are known to have multiple active site types, leading to a broad distribution of comonomer incorporation among the polymer chains.[8][10]

Properties of 1-Dodecene, 4-methyl-

PropertyEstimated ValueSource/Basis
Molecular FormulaC₁₃H₂₆-
Molecular Weight182.35 g/mol -
AppearanceColorless liquidAnalogy with other alpha-olefins
Boiling Point~210-230 °CExtrapolation from similar compounds
Density~0.77 g/cm³Extrapolation from similar compounds

Experimental Protocol: Slurry-Phase Copolymerization of Ethylene and 1-Dodecene, 4-methyl-

This protocol outlines a general procedure for the slurry-phase copolymerization of ethylene and 1-dodecene, 4-methyl- using a supported Ziegler-Natta catalyst. Caution: Ziegler-Natta catalysts and organoaluminum compounds are pyrophoric and react violently with water and air. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.

4.1. Materials

  • High-purity ethylene (polymerization grade)

  • 1-Dodecene, 4-methyl- (synthesis and purification may be required)

  • Anhydrous heptane or hexane (polymerization solvent)

  • Supported Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)

  • Triethylaluminum (TEAL) or other suitable organoaluminum cocatalyst (as a solution in an inert solvent)

  • Methanol (for quenching)

  • Hydrochloric acid (for de-ashing)

  • Acetone (for washing)

  • High-purity nitrogen or argon

4.2. Equipment

  • Jacketed glass or stainless-steel polymerization reactor equipped with a mechanical stirrer, temperature and pressure controllers, and ports for monomer and catalyst injection.

  • Schlenk line or glovebox for inert atmosphere manipulations.

  • Syringes and cannulas for transferring air-sensitive reagents.

  • Filtration apparatus.

  • Vacuum oven.

4.3. Polymerization Procedure

  • Reactor Preparation: Thoroughly dry the reactor under vacuum at an elevated temperature (e.g., 90 °C) for several hours. Purge the reactor with high-purity nitrogen or argon.

  • Solvent and Scavenger Addition: Introduce the desired volume of anhydrous heptane into the reactor. Add a calculated amount of the organoaluminum cocatalyst solution to act as a scavenger for any remaining impurities in the solvent. Stir for 15-30 minutes.

  • Comonomer Addition: Inject the desired amount of 1-dodecene, 4-methyl- into the reactor.

  • Catalyst Injection: Prepare a slurry of the Ziegler-Natta catalyst in anhydrous heptane in a glovebox. Inject the catalyst slurry into the reactor to initiate polymerization.

  • Polymerization: Heat the reactor to the desired polymerization temperature (e.g., 70-85 °C).[7] Introduce ethylene into the reactor to maintain a constant pressure (e.g., 5-10 bar).

  • Termination: After the desired reaction time, stop the ethylene flow and vent the reactor. Quench the polymerization by injecting a small amount of methanol.

  • Polymer Work-up:

    • Transfer the polymer slurry to a beaker.

    • Filter the polymer and wash it with a solution of hydrochloric acid in methanol to remove catalyst residues.

    • Wash the polymer repeatedly with methanol and then with acetone.

    • Dry the resulting copolymer in a vacuum oven at 60-80 °C to a constant weight.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_workup Work-up p1 Dry Reactor p2 Purge with N2/Ar p1->p2 r1 Add Solvent & Scavenger p2->r1 r2 Add Comonomer (1-Dodecene, 4-methyl-) r1->r2 r3 Inject Catalyst r2->r3 r4 Introduce Ethylene (Constant Pressure) r3->r4 w1 Quench with Methanol r4->w1 w2 Filter & Wash w1->w2 w3 Dry Polymer w2->w3

Caption: Experimental workflow for the copolymerization of ethylene and 1-dodecene, 4-methyl-.

Anticipated Polymer Properties and Characterization

The introduction of 1-dodecene, 4-methyl- as a comonomer is expected to yield a copolymer with the following characteristics:

  • Lower Crystallinity and Density: The long, branched side-chains will significantly hinder the packing of the polyethylene chains, resulting in a lower degree of crystallinity and, consequently, a lower density compared to LLDPE produced with shorter linear alpha-olefins.[4][5]

  • Reduced Melting Point: The disruption of the crystalline structure will lead to a lower melting point (Tm) as determined by Differential Scanning Calorimetry (DSC).[11]

  • Modified Mechanical Properties: The lower crystallinity is likely to result in a polymer with lower tensile strength and modulus but increased elongation at break and improved impact strength.

  • Altered Rheological Behavior: The presence of long-chain branches can significantly impact the melt rheology of the polymer, potentially leading to increased melt strength and shear thinning behavior, which can be advantageous in polymer processing.[4][12]

Recommended Characterization Techniques:

  • Nuclear Magnetic Resonance (¹³C NMR): To determine the comonomer content and analyze the distribution of the branches in the polymer chain.

  • Gel Permeation Chromatography (GPC): To measure the molecular weight and molecular weight distribution (Mw/Mn).

  • Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and degree of crystallinity.

  • Rheometry: To investigate the melt flow properties of the copolymer.

  • Tensile Testing: To evaluate the mechanical properties such as tensile strength, modulus, and elongation at break.

Diagram of the Copolymer Structure:

Sources

Application

Synthesis of Branched Surfactants Utilizing 4-Methyl-1-Dodecene: Protocols for Modified Alkylbenzene Sulfonates (MLAS) and Highly Soluble Alcohol Sulfates (HSAS)

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocols Introduction & Scientific Rationale The transition from heavily bran...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocols

Introduction & Scientific Rationale

The transition from heavily branched alkylbenzene sulfonates (ABS) to linear alkylbenzene sulfonates (LAS) in the 1960s solved critical environmental biodegradability issues. However, purely linear surfactants often suffer from high Krafft points, limiting their solubility and performance in cold-water applications[1].

To bridge the gap between biodegradability and cold-water efficacy, mid-chain branched surfactants have been developed. 4-Methyl-1-dodecene ( C13​H26​ ) serves as an ideal precursor for these advanced surfactants[2]. The introduction of a single methyl branch near the mid-point of the hydrophobic tail disrupts the crystalline packing of the surfactant molecules at the air-water interface. This specific steric disruption significantly lowers the Krafft point, enhances cold-water solubility, and improves foam stability without sacrificing the rapid biodegradation kinetics characteristic of linear chains[1].

This application note details two primary synthetic workflows utilizing 4-methyl-1-dodecene:

  • Modified Alkylbenzene Sulfonates (MLAS): Synthesized via Friedel-Crafts alkylation followed by sulfonation.

  • Highly Soluble Alcohol Sulfates (HSAS): Synthesized via hydroformylation/reduction followed by sulfation.

Physicochemical Profiling

The causality behind selecting 4-methyl-1-dodecene over its linear counterpart (1-dodecene) is rooted in the thermodynamic behavior of the resulting micelles. Table 1 summarizes the critical physicochemical shifts induced by mid-chain branching.

Table 1: Comparative Physicochemical Properties of Linear vs. Mid-Chain Branched Surfactants

PropertyLinear Dodecylbenzene Sulfonate (LAS)4-Methyl-Dodecylbenzene Sulfonate (MLAS)Highly Soluble Alcohol Sulfate (HSAS)
Precursor 1-Dodecene4-Methyl-1-Dodecene4-Methyl-1-Dodecene
Krafft Point (°C) ~15 – 20 °C< 0 °C< 0 °C
Biodegradability High (Rapid)High (Rapid)High (Rapid)
Cold-Water Solubility ModerateExcellentExcellent
Packing Parameter ( Pc​ ) ~0.33 (Spherical micelles)~0.45 (Cylindrical tendency)~0.40
Primary Application Heavy-duty detergentsCold-water formulationsHigh-foam personal care

Synthesis Workflows & Mechanistic Pathways

G Start 4-Methyl-1-Dodecene (Branched Precursor) PathA Friedel-Crafts Alkylation (Benzene + Acid Catalyst) Start->PathA PathB Hydroformylation & Reduction (Rh Catalyst + Syngas -> H2) Start->PathB InterA Branched Alkylbenzene (MLAB) PathA->InterA InterB Branched Primary Alcohol PathB->InterB SulfA Sulfonation (SO3 / Air) InterA->SulfA SulfB Sulfation (Chlorosulfonic Acid) InterB->SulfB EndA Modified Alkylbenzene Sulfonate (MLAS) SulfA->EndA EndB Highly Soluble Alcohol Sulfate (HSAS) SulfB->EndB

Caption: Synthesis pathways of MLAS and HSAS from 4-methyl-1-dodecene.

Experimental Protocols: Modified Alkylbenzene Sulfonates (MLAS)

The production of MLAS requires the alkylation of benzene with 4-methyl-1-dodecene. To prevent non-biodegradable dialkylation and minimize skeletal isomerization, an excess of benzene and a shape-selective solid acid catalyst (e.g., Montmorillonite K-10 or Mordenite) are utilized[3].

Protocol 1: Alkylation of Benzene

Rationale: Using a solid acid catalyst like 20% Dodecatungstophosphoric acid (DTP) supported on K-10 clay provides favorable product distribution and avoids the extreme toxicity and handling hazards of liquid hydrogen fluoride (HF)[3]. Excess benzene (10:1 molar ratio) is critical to suppress the formation of dialkylated byproducts.

Step-by-Step Methodology:

  • Preparation: Dry the 20% DTP/K-10 catalyst by calcining at 285 °C for 3 hours to remove bound water of hydration, which otherwise poisons Lewis acid sites[3].

  • Reaction Setup: In a 500 mL pressurized autoclave reactor, charge 20.0 g (0.11 mol) of 4-methyl-1-dodecene and 85.9 g (1.10 mol) of anhydrous benzene (1:10 molar ratio).

  • Catalyst Addition: Add 5.0 g of the calcined DTP/K-10 catalyst (loading: 0.05 g/mL)[3].

  • Alkylation: Seal the autoclave, purge with N2​ , and heat to 150 °C under continuous agitation at 1000 rpm. Maintain for 4 hours.

  • Workup & Validation: Cool the reactor to room temperature. Filter the solid catalyst. Remove excess benzene via rotary evaporation.

  • Self-Validation Checkpoint: Analyze the crude product via GC-FID. The conversion of 4-methyl-1-dodecene should exceed 95%, with <1% dialkylated products[3].

Mechanism Olefin 4-Methyl-1-Dodecene + H+ Carbocation Secondary Carbocation Intermediate Olefin->Carbocation Protonation Sigma Sigma Complex (Arenium Ion) Carbocation->Sigma Electrophilic Addition Benzene Benzene Ring (Nucleophilic Attack) Benzene->Sigma Product 4-Methyl-Dodecylbenzene + H+ Sigma->Product Deprotonation

Caption: Friedel-Crafts alkylation mechanism of benzene with 4-methyl-1-dodecene.

Protocol 2: Sulfonation to MLAS

Rationale: Sulfonation using SO3​ gas in dry air is preferred over oleum or sulfuric acid because it yields a high-purity product without generating spent acid waste, ensuring the final surfactant has a minimal salt load.

Step-by-Step Methodology:

  • Setup: Utilize a lab-scale falling film reactor or a vigorously stirred batch reactor equipped with a gas dispersion tube.

  • Sulfonation: Heat the branched alkylbenzene (from Protocol 1) to 45 °C. Introduce a gaseous mixture of 4-5% SO3​ in dry air at a steady rate, maintaining the reaction temperature strictly below 50 °C to prevent charring and color degradation.

  • Digestion & Hydrolysis: Once a 1.02 molar equivalent of SO3​ is added, age the mixture for 30 minutes at 45 °C to allow complete conversion of sulfonic anhydrides. Add 1% w/w water to hydrolyze any remaining anhydrides.

  • Neutralization: Neutralize the resulting sulfonic acid with 50% aqueous NaOH to a pH of 7.5 - 8.5.

  • Self-Validation Checkpoint: Perform a two-phase titration (Epton method) using hyamine 1622 and a mixed indicator (dimidium bromide/disulphine blue) to quantify the anionic active matter.

Experimental Protocols: Highly Soluble Alcohol Sulfates (HSAS)

HSAS surfactants are synthesized by converting 4-methyl-1-dodecene into a primary alcohol via hydroformylation, followed by sulfation[1].

Protocol 3: Hydroformylation to Branched Primary Alcohol

Rationale: Rhodium-catalyzed hydroformylation in a microemulsion system allows for excellent phase separation and catalyst recycling. The use of the bulky bidentate ligand SulfoXantPhos ensures high regioselectivity toward the terminal carbon, yielding the primary aldehyde rather than internal isomers[4]. Primary alcohols are strictly required for efficient downstream sulfation.

Step-by-Step Methodology:

  • Microemulsion Preparation: In a high-pressure reactor, combine 20.0 g (0.120 mol) of 4-methyl-1-dodecene, 20 mL of degassed water, and a non-ionic surfactant (e.g., Marlophen NP 5) to form the microemulsion[4].

  • Catalyst Addition: Add the rhodium precursor [Rh(acac)(CO)2​] (0.05 mmol) and the water-soluble ligand SulfoXantPhos (0.20 mmol)[4].

  • Reaction: Pressurize the reactor with 30 bar of syngas (1:1 mixture of CO and H2​ ). Heat the system to 95 °C with a stirring speed of 1200 rpm[4].

  • Reduction: After 4 hours, vent the syngas. Add a catalytic amount of Sodium Borohydride ( NaBH4​ ) or transfer to a hydrogenation reactor (Raney Ni, H2​ , 50 bar, 120 °C) to reduce the intermediate aldehyde to the corresponding primary alcohol.

  • Phase Separation: Cool the mixture. The microemulsion will break, allowing the organic layer (branched alcohol) to be decanted from the aqueous catalyst phase.

  • Self-Validation Checkpoint: Use 1H -NMR to confirm the disappearance of olefinic protons (5.0-6.0 ppm) and the appearance of the primary alcohol CH2​−OH protons (~3.6 ppm).

Protocol 4: Sulfation to HSAS

Rationale: Chlorosulfonic acid ( ClSO3​H ) is used for the sulfation of the branched alcohol. It is highly reactive and drives the reaction to completion without the reversible equilibrium issues associated with sulfuric acid.

Step-by-Step Methodology:

  • Setup: Equip a 250 mL three-neck flask with a mechanical stirrer, a dropping funnel, and an HCl gas scrubber.

  • Reaction: Dissolve 20.0 g of the branched alcohol in 50 mL of anhydrous dichloromethane (DCM). Cool the flask to 0-5 °C in an ice bath.

  • Addition: Add 1.05 molar equivalents of chlorosulfonic acid dropwise over 1 hour. Critical: Maintain the temperature below 5 °C. Exothermic spikes will lead to alkene elimination and dark byproducts.

  • Degassing: Stir for an additional 30 minutes while purging with dry N2​ to remove dissolved HCl gas.

  • Neutralization: Slowly pour the acidic mixture into a vigorously stirred solution of aqueous NaOH (1.1 equivalents) maintained at 10 °C.

  • Workup: Evaporate the DCM under reduced pressure to yield the HSAS paste.

References

  • Source: Google Patents (CA2827627C)
  • Rhodium-catalyzed hydroformylation of 1-dodecene in microemulsion systems with non-ionic surfactants Source: ResearchGate URL
  • Source: Google Patents (US9193937B2)
  • Synthesis of Linear Phenyldodecanes by the Alkylation of Benzene with 1-Dodecene over Non-Zeolitic Catalysts Source: ACS Publications URL

Sources

Method

Epoxidation of 1-Dodecene, 4-methyl- using mCPBA

Application Note: Epoxidation of 4-Methyl-1-dodecene via the Prilezhaev Reaction using mCPBA Executive Summary & Mechanistic Rationale The transformation of terminal alkenes to epoxides is a fundamental operation in synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Epoxidation of 4-Methyl-1-dodecene via the Prilezhaev Reaction using mCPBA

Executive Summary & Mechanistic Rationale

The transformation of terminal alkenes to epoxides is a fundamental operation in synthetic chemistry, materials science, and drug development. This application note details the optimized protocol for the epoxidation of the branched terminal alkene, 4-methyl-1-dodecene, using meta-chloroperoxybenzoic acid (mCPBA).

Unlike electron-rich internal alkenes, terminal unactivated alkenes such as 4-methyl-1-dodecene exhibit lower nucleophilicity, which directly reduces the reaction kinetics[1]. The reaction proceeds via the classic Prilezhaev reaction, characterized by a concerted "butterfly" transition state[2]. In this mechanism, the π -bond of the alkene (HOMO) attacks the electrophilic terminal peroxy oxygen (LUMO) of mCPBA, while the peracid proton is simultaneously transferred to the carbonyl oxygen[3]. Because the reaction is concerted, it avoids discrete carbocation intermediates, preventing unwanted skeletal rearrangements of the branched 4-methyl group[1].

Commercial mCPBA is typically supplied at 70–75% purity, stabilized with water and meta-chlorobenzoic acid (mCBA) to prevent explosive decomposition[4]. Recent thermodynamic studies indicate that these water molecules actively participate in the transition state, lowering the activation free energy and facilitating the oxygen transfer[5].

Mechanistic Pathway

Mechanism Alkene 4-methyl-1-dodecene (Nucleophile: HOMO) TS Concerted 'Butterfly' Transition State Alkene->TS mCPBA mCPBA (Electrophile: LUMO) mCPBA->TS Epoxide 1,2-epoxy-4-methyldodecane (Target Epoxide) TS->Epoxide mCBA m-Chlorobenzoic Acid (Byproduct) TS->mCBA

Concerted "butterfly" mechanism of the Prilezhaev epoxidation reaction.

Experimental Design & Causality

To achieve high conversion of 4-methyl-1-dodecene, several parameters must be adjusted compared to standard epoxidation protocols.

  • Reagent Stoichiometry: The terminal double bond is relatively electron-poor. To drive the reaction to completion, an excess of mCPBA (1.5 equivalents) is required[1].

  • Buffer Addition: The byproduct of the reaction is mCBA, which lowers the pH of the reaction mixture. Over the extended reaction times required for terminal alkenes, acidic conditions can trigger epoxide ring-opening. Adding sodium bicarbonate (NaHCO 3​ ) as a heterogeneous buffer neutralizes the acid as it forms, protecting the sensitive epoxide[1].

  • Solvent Selection: Dichloromethane (DCM) is the optimal solvent as it is non-nucleophilic and readily dissolves both the substrate and mCPBA, while NaHCO 3​ remains suspended[3].

Table 1: Parameter Optimization for Terminal vs. Internal Alkenes

ParameterInternal Alkenes (Standard)4-Methyl-1-dodecene (Terminal)Causality / Rationale
mCPBA Equivalents 1.05 – 1.1 eq1.5 eqLower nucleophilicity of terminal alkenes necessitates excess oxidant to drive conversion.
Reaction Time 2 – 4 hours12 – 16 hoursLower HOMO energy reduces the rate of electrophilic oxygen transfer.
Temperature 0 °C0 °C 25 °CThermal energy is required to overcome the higher activation barrier of the terminal alkene.
Buffer (NaHCO 3​ ) Optional2.0 eqPrevents acid-catalyzed epoxide ring-opening during prolonged reaction times.

Process Workflow

Workflow Start 4-methyl-1-dodecene (Substrate) Reaction Prilezhaev Epoxidation 0 °C to RT, 12-16 h Start->Reaction Reagents mCPBA (1.5 eq) NaHCO3 (2.0 eq) Reagents->Reaction Solvent DCM (0.1 M) Solvent->Reaction Workup1 Quench: Sat. Na2S2O3 (Destroy excess peroxide) Reaction->Workup1 Workup2 Wash: Sat. NaHCO3 (Remove mCBA byproduct) Workup1->Workup2 Product 1,2-epoxy-4-methyldodecane (Target Epoxide) Workup2->Product

Workflow for the mCPBA-mediated epoxidation of 4-methyl-1-dodecene.

Detailed Step-by-Step Protocol

Safety Note: mCPBA is a strong oxidant and potentially shock-sensitive. Handle with appropriate PPE behind a blast shield. Never use metal spatulas; use plastic or ceramic to avoid trace metal-catalyzed decomposition.

Phase 1: Preparation and Initiation

  • Calculate Active Reagent: Determine the mass of mCPBA required based on its assay purity (typically 70-75%). For 10.0 mmol of 4-methyl-1-dodecene (1.82 g), you need 15.0 mmol of active mCPBA. (e.g., if 70% pure, mass = 15.0 mmol×172.57 g/mol/0.70=3.70 g ).

  • Substrate Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-1-dodecene (10.0 mmol) in anhydrous dichloromethane (DCM, 100 mL) to achieve a 0.1 M concentration.

  • Buffer Addition: Add solid sodium bicarbonate (NaHCO 3​ , 20.0 mmol, 1.68 g) to the stirring solution. The suspension will remain heterogeneous.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

Phase 2: Reaction Execution 5. Oxidant Addition: Add the calculated mass of mCPBA portion-wise over 10 minutes. Causality: Portion-wise addition controls the exothermic nature of the peroxy oxygen transfer, preventing solvent boil-off and thermal degradation. 6. Incubation: Remove the ice-water bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir vigorously for 12 to 16 hours.

Phase 3: Self-Validating Quench and Workup 7. In-Process Monitoring (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Hexanes:EtOAc 9:1).

  • Validation: Stain with KMnO 4​ . The terminal alkene will rapidly reduce KMnO 4​ , appearing as a bright yellow spot on a purple background. The epoxide product will not stain strongly with KMnO 4​ but can be visualized using a general stain like p-anisaldehyde (requires heating).
  • Peroxide Quench: Once the alkene is consumed, cool the reaction back to 0 °C. Add 50 mL of saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) and stir vigorously for 30 minutes.
  • Validation: Test the organic layer with KI-starch indicator paper. A lack of blue/black color confirms the complete destruction of unreacted mCPBA.
  • Acid Neutralization: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO 3​ ( 3×50 mL). Causality: This removes the mCBA byproduct, which partitions into the aqueous phase as water-soluble sodium meta-chlorobenzoate[1].
  • Final Wash & Drying: Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate (Na 2​ SO 4​ ), filter, and concentrate under reduced pressure (water bath <30 °C to prevent volatilization of the product).

Phase 4: Product Verification 11. NMR Validation: Analyze the crude product via 1 H NMR (CDCl 3​ ).

  • Disappearance: The terminal alkene multiplet signals at δ 4.90–5.05 ppm (=CH 2​ ) and δ 5.70–5.90 ppm (-CH=) must be entirely absent.
  • Appearance: The characteristic epoxide oxirane ring protons will emerge as distinct multiplets between δ 2.40–2.95 ppm.

Sources

Application

Application Note: Optimized Cross-Metathesis Protocols for 4-Methyl-1-Dodecene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: Ruthenium-Catalyzed Olefin Cross-Metathesis (CM) Substrate: 4-methyl-1-dodecene (Branched Aliphatic α -Olefin) Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: Ruthenium-Catalyzed Olefin Cross-Metathesis (CM) Substrate: 4-methyl-1-dodecene (Branched Aliphatic α -Olefin)

Introduction and Mechanistic Principles

The functionalization of long-chain aliphatic alkenes is a critical transformation in the synthesis of specialized surfactants, lipid-nanoparticle (LNP) precursors, and biologically active macrocycles. 4-methyl-1-dodecene is a highly hydrophobic, branched α -olefin. Because the methyl branching occurs at the C4 position—distal enough from the C1-C2 double bond to avoid direct steric hindrance—this substrate behaves mechanistically as an unhindered terminal alkene.

Olefin Classification and Causality in Partner Selection

To design a self-validating and high-yielding cross-metathesis (CM) reaction, one must predict the homodimerization rates of the reacting partners. According to the widely adopted Chatterjee Olefin Metathesis Model [1], 4-methyl-1-dodecene is classified as a Type I Olefin . It undergoes rapid homodimerization in the presence of Ruthenium alkylidene catalysts.

To prevent the formation of non-selective statistical mixtures, 4-methyl-1-dodecene must be reacted with a Type II Olefin (e.g., acrylates, α,β -unsaturated ketones) or a Type III Olefin (e.g., 1,1-disubstituted alkenes). Because Type II/III olefins homodimerize slowly or not at all, the catalytic cycle is funneled toward the thermodynamically favored heterodimer, maximizing cross-product yield without requiring a massive stoichiometric excess of either partner [1].

G A 4-methyl-1-dodecene (Type I Olefin) B Cross Partner Selection A->B C Type I Partner (e.g., Terminal Alkene) B->C Homodimerizes fast D Type II Partner (e.g., Acrylate) B->D Slow homodimerization E Statistical Mixture (Requires Excess) C->E F High Yield Heterodimer (Selective CM) D->F

Fig 1: Cross-partner selection logic for 4-methyl-1-dodecene based on the Chatterjee model.

Suppressing Undesirable Isomerization

A primary failure mode in the metathesis of long-chain aliphatic olefins like 4-methyl-1-dodecene is double-bond isomerization . Over extended reaction times or at elevated temperatures, Ruthenium carbene catalysts decompose into Ru-hydride species. These hydrides catalyze the migration of the terminal alkene to an internal position (e.g., forming 4-methyl-2-dodecene). Internal olefins are sterically deactivated, stalling the metathesis cycle and drastically reducing yield.

To engineer a robust protocol, 1,4-benzoquinone is utilized as an additive. As demonstrated by Grubbs and colleagues, electron-deficient quinones act as rapid hydride scavengers, completely suppressing olefin isomerization without poisoning the active metathesis catalyst [2].

Experimental Design & Quantitative Data

The following table summarizes the optimization landscape for the cross-metathesis of 4-methyl-1-dodecene with Methyl Acrylate (a Type II partner) to yield Methyl 5-methyl-2-tridecenoate.

Table 1: Optimization of Reaction Conditions

Catalyst (mol%)Additive (mol%)Temp (°C)Time (h)Conversion (%)Isomerization (%)E/Z Ratio
Grubbs II (5)None401285> 15> 10:1
Grubbs II (5)1,4-Benzoquinone (10)4012> 95< 2> 15:1
Hoveyda-Grubbs II (2)1,4-Benzoquinone (10)408> 98< 1> 20:1

Data Interpretation: The inclusion of 1,4-benzoquinone is non-negotiable for maintaining substrate integrity. Furthermore, transitioning from Grubbs II to Hoveyda-Grubbs II (HG-II) allows for lower catalyst loading (2 mol%) while achieving near-quantitative conversion and superior E-stereoselectivity due to the stabilizing effect of the isopropoxy chelating ligand in HG-II.

Step-by-Step Methodology

Reaction: 4-methyl-1-dodecene + Methyl Acrylate Methyl 5-methyl-2-tridecenoate + Ethylene gas.

Reagents and Equipment
  • Substrate: 4-methyl-1-dodecene (1.0 equiv, 1.0 mmol)

  • Cross Partner: Methyl acrylate (2.0 equiv, 2.0 mmol)

  • Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II) (2 mol%, 0.02 mmol, 12.5 mg)

  • Additive: 1,4-Benzoquinone (10 mol%, 0.1 mmol, 10.8 mg)

  • Solvent: Anhydrous Dichloromethane (DCM), 5.0 mL (0.2 M concentration)

  • Quenching Agent: Ethyl vinyl ether (0.5 mL)

  • Equipment: Flame-dried Schlenk tube, reflux condenser, Argon manifold.

Protocol
  • Apparatus Preparation: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with Argon. Repeat the vacuum/Argon cycle three times to ensure a strictly anhydrous and oxygen-free environment.

  • Substrate & Solvent Addition: Under a positive flow of Argon, inject 5.0 mL of anhydrous DCM. Add 4-methyl-1-dodecene (1.0 mmol) and methyl acrylate (2.0 mmol) via gas-tight syringe.

  • Degassing (Critical Step): Sparge the reaction mixture with Argon gas for exactly 15 minutes. Causality: Dissolved oxygen accelerates the decomposition of the Ru-alkylidene into the detrimental Ru-hydride species.

  • Additive Introduction: Add 1,4-benzoquinone (10.8 mg) to the degassed solution.

  • Catalyst Introduction: Quickly add the HG-II catalyst (12.5 mg). The solution will immediately transition to a deep green/brown hue.

  • Reaction Execution: Attach the reflux condenser (purged with Argon) and heat the mixture to 40 °C in an oil bath. Maintain vigorous stirring for 8 hours. Ethylene gas evolution will drive the thermodynamic equilibrium forward.

  • In-Process Monitoring: At the 6-hour mark, withdraw a 50 µL aliquot under Argon, filter it through a micro-plug of silica gel (eluting with EtOAc), and analyze via GC-MS to confirm the disappearance of the 4-methyl-1-dodecene peak.

  • Quenching: Once conversion is >98%, remove the flask from the heat block and cool to room temperature. Inject 0.5 mL of ethyl vinyl ether and stir for 30 minutes. Causality: Ethyl vinyl ether reacts with the active Ru-carbene to form a stable, metathesis-inactive Fischer carbene, permanently halting the reaction and preventing post-reaction isomerization during workup.

  • Purification: Concentrate the crude mixture under reduced pressure. Purify the residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes/Ethyl Acetate) to isolate the pure heterodimer.

Workflow N1 1. Degas Solvents & Substrates (Ar sparge, 15 min) N2 2. Combine 4-methyl-1-dodecene & Cross Partner N1->N2 N3 3. Add 1,4-Benzoquinone (10 mol%) N2->N3 N4 4. Add Ru Catalyst (Grubbs II or HG II, 2-5 mol%) N3->N4 N5 5. Reflux (40-60 °C) Monitor via GC-MS N4->N5 N6 6. Quench with Ethyl Vinyl Ether N5->N6

Fig 2: Step-by-step Schlenk workflow for the cross-metathesis of 4-methyl-1-dodecene.

References

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 125(37), 11360–11370. URL:[Link]

  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). "Prevention of Undesirable Isomerization during Olefin Metathesis." Journal of the American Chemical Society, 127(49), 17160–17161. URL:[Link]

  • Quigley, B. L., & Grubbs, R. H. (2014). "Ruthenium-catalysed Z-selective cross metathesis of allylic-substituted olefins." Chemical Science, 5(2), 501-506. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor conversion rates in 4-methyl-1-dodecene catalytic hydrogenation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the catalytic hydrogenation of 4-methyl-1-dodecene.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the catalytic hydrogenation of 4-methyl-1-dodecene. On paper, terminal alkenes should reduce rapidly under mild conditions. In practice, conversion often stalls inexplicably at 40–60%.

This guide bypasses generic advice to dissect the specific mechanistic traps—namely competitive isomerization and steric trapping—that plague this specific substrate, providing you with self-validating protocols to rescue your reaction.

Diagnostic Workflow

Before altering your reaction parameters, use the following logic tree to identify the root cause of your stalled conversion.

DiagnosticWorkflow Start Poor Conversion: 4-methyl-1-dodecene Analyze Analyze Reaction Mixture (GC-FID / 1H NMR) Start->Analyze Isomers Internal Isomers Detected (e.g., 4-methyl-2-dodecene) Analyze->Isomers Isomerization NoIsomers Only Starting Material Remains Analyze->NoIsomers No Reaction CatSwitch Switch Catalyst (Use Pt/C or Wilkinson's) Isomers->CatSwitch MassTransfer Check Mass Transfer (Agitation, H2 Pressure) NoIsomers->MassTransfer Poison Check for Catalyst Poisons (Sulfur, Halides) NoIsomers->Poison

Diagnostic workflow for troubleshooting poor conversion in terminal alkene hydrogenation.

Deep Dive: The Mechanistic Root Causes

1. The Mechanistic Trap of Competitive Isomerization When hydrogenation stalls, the immediate assumption is catalyst poisoning. However, for 4-methyl-1-dodecene, the culprit is usually competitive double-bond isomerization. According to the Horiuti-Polanyi mechanism, hydrogenation proceeds via a reversible metal-alkyl intermediate. If the rate of β-hydride elimination exceeds the rate of reductive elimination (hydrogen addition), the double bond migrates along the carbon chain[1]. Palladium (Pd) catalysts are particularly notorious for this, exhibiting the highest degree of isomerization among noble metals (Pd > Ni > Rh > Pt)[1].

The Steric Trap: When 4-methyl-1-dodecene isomerizes to 4-methyl-2-dodecene, the double bond moves from an unhindered terminal position to an internal position adjacent to the C4 methyl branch. This creates a highly sterically congested olefin that standard heterogeneous catalysts struggle to coordinate, causing the reaction rate to plummet to near zero.

2. Catalyst Poisoning and Hydrogen Starvation If no isomerization is detected and the starting material remains completely unreacted, the system is likely suffering from catalyst poisoning or mass transfer limitations. Trace impurities from upstream synthesis (e.g., sulfur compounds, allylic halides, or carbon monoxide) irreversibly bind to the catalyst's active sites, rendering it inert[2][3]. Furthermore, inadequate agitation or low hydrogen pressure starves the active sites of H₂, which not only slows down hydrogenation but actively encourages the aforementioned isomerization pathway[3].

Self-Validating Experimental Protocol: Hydrogenation Optimization

To troubleshoot effectively, you must employ a self-validating workflow that isolates variables. Do not change the catalyst, solvent, and pressure all at once.

Step 1: Baseline Kinetic Sampling

  • Procedure: Set up the reaction using 5 mol% Pd/C in anhydrous ethanol at 1 atm H₂. Take 50 µL aliquots at t=0, 1h, 2h, and 4h. Quench samples through a short silica plug to remove the catalyst.

  • Causality: Temporal sampling allows you to distinguish between a reaction that never initiated (poisoning) and one that started rapidly but stalled (isomerization/steric trapping).

  • Validation Check: Analyze aliquots via GC-FID. If the starting material peak decreases but a new alkene peak appears at a different retention time, isomerization is confirmed. If the starting material peak remains unchanged, proceed to Step 2.

Step 2: The "Spike" Control Test for Poisons

  • Procedure: Filter the catalyst from the failed reaction in Step 1. Wash it with fresh solvent and introduce it to a new reaction flask containing a highly reactive, pure standard (e.g., 1-octene).

  • Causality: This isolates the catalyst's health from the substrate's reactivity. Substrate batches often contain trace poisons that kill the metal center[3].

  • Validation Check: If the recovered catalyst fails to reduce 1-octene, your 4-methyl-1-dodecene batch contains a catalyst poison. If it successfully reduces 1-octene, the issue is extreme mass transfer limitation (agitation/H₂ solubility).

Step 3: Catalyst Substitution & Pressure Modulation

  • Procedure: If Step 1 confirmed isomerization, discard the Pd/C. Switch to 5 mol% Pt/C or Platinum(IV) Oxide (PtO₂, Adams' Catalyst). Conduct the reaction in a Parr reactor at 3.4 atm (50 psi) H₂ with vigorous stirring (>800 rpm).

  • Causality: Platinum has a significantly lower tendency to promote double-bond migration compared to Palladium[1]. Simultaneously, increasing the H₂ pressure saturates the catalyst surface, driving the reductive elimination step forward before β-hydride elimination can occur[2].

  • Validation Check: Complete disappearance of all alkene signals in ¹H NMR (absence of multiplet peaks at 5.0–5.8 ppm) confirms total saturation to 4-methyldodecane.

Quantitative Data: Catalyst Dynamics for Terminal Alkenes

To aid in catalyst selection, the following table summarizes the operational dynamics of common hydrogenation catalysts when applied to substrates prone to isomerization.

Catalyst SystemRelative Isomerization RateTerminal Hydrogenation TOF (h⁻¹)Poison ToleranceOptimal H₂ Pressure
5% Pd/C Very High> 2000Low1 - 3 atm
5% Pt/C Low1500Moderate3 - 5 atm
PtO₂ (Adams') Very Low1800Moderate1 - 4 atm
[RhCl(PPh₃)₃] Near Zero800Very Low1 - 2 atm
Raney Nickel Moderate500High> 10 atm

(Note: Turnover Frequency (TOF) values are approximate baselines for unhindered terminal alkenes prior to any steric trapping.)

Frequently Asked Questions (FAQs)

Q: Why does my GC-MS show the exact same mass (m/z 182) but a different retention time as the reaction progresses? A: This is the analytical hallmark of double-bond isomerization. The terminal alkene (4-methyl-1-dodecene) has migrated to an internal position (e.g., 4-methyl-2-dodecene). The molecular weight remains identical, but the structural change alters the molecule's boiling point and column interaction, shifting the retention time.

Q: Can I use Wilkinson's catalyst for this specific substrate? A: Yes. Wilkinson's catalyst ([RhCl(PPh₃)₃]) is highly selective for terminal alkenes and operates via a mechanism that causes virtually zero double-bond migration[4]. However, because it is a homogeneous catalyst, post-reaction product separation is more complex, and the catalyst is exquisitely sensitive to trace oxidation.

Q: I increased the temperature to force the reaction to completion, but the conversion got worse. Why? A: Increasing thermal energy accelerates all pathways, but it disproportionately favors the higher-activation-energy β-hydride elimination step over reductive elimination. In short, heating a Pd-catalyzed terminal alkene reaction often accelerates isomerization faster than hydrogenation, trapping your substrate in the unreactive internal alkene form[3].

References

  • C-5 alkene hydrogenation: Effect of competitive reactions on activity and selectivity | ResearchGate | 1

  • Technical Support Center: Scaling Up the Synthesis of 3-(Aminomethyl)phenol | Benchchem |2

  • Troubleshooting low conversion in catalytic hydrogenation of cyclopentene derivatives | Benchchem | 3

  • Hydrogenation | Wikipedia | 4

Sources

Optimization

Removing unreacted 1-Dodecene, 4-methyl- impurities from polymer matrices

Welcome to the Technical Support Center. As a Senior Application Scientist in pharmaceutical materials, I frequently consult on the devolatilization of complex, sterically hindered impurities.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist in pharmaceutical materials, I frequently consult on the devolatilization of complex, sterically hindered impurities. Removing unreacted 1-dodecene, 4-methyl- from polymer matrices (such as polyolefins, PLGA, or elastomeric excipients) is notoriously difficult. This branched C13 alpha-olefin possesses a high boiling point and extreme hydrophobicity, making standard thermal methods ineffective.

This guide provides field-proven, self-validating troubleshooting strategies to help researchers and drug development professionals achieve pharmaceutical-grade purity.

Troubleshooting Guide & FAQs

Q1: Why is standard vacuum stripping failing to reduce 4-methyl-1-dodecene below regulatory limits?

Cause: 4-methyl-1-dodecene is a bulky, branched alpha-olefin with a high boiling point (approx. 210–215 °C). In highly viscous polymer matrices, mass transfer is strictly diffusion-limited. Standard devolatilization (vacuum stripping) relies on thermal energy to volatilize the impurity. However, reaching the necessary temperatures (>200 °C) often exceeds the thermal degradation threshold of sensitive pharmaceutical-grade polymers, leading to chain scission, oxidation, or softening[1]. Furthermore, the bulky 4-methyl branch creates steric hindrance, severely reducing the monomer's diffusion coefficient through the rigid polymer chains compared to linear olefins.

Q2: What are the regulatory requirements for unreacted alpha-olefins in pharmaceutical polymers?

Regulatory Context: According to the ICH Q3C guidelines, since there is no therapeutic benefit from residual solvents or unreacted monomers, they must be removed to the extent possible to meet product specifications and good manufacturing practices[2]. While 4-methyl-1-dodecene is not explicitly listed as a Class 1 or 2 solvent, it falls under the requirement that drug products should contain no higher levels of residual chemicals than can be supported by safety data[2]. For implantable devices or parenteral drug delivery systems, internal specifications typically require reduction to < 10–50 ppm to prevent localized tissue toxicity or interference with the active pharmaceutical ingredient (API).

Q3: How does Supercritical CO2 (scCO2) overcome the diffusion barrier for bulky monomers?

Mechanism: scCO2 acts as a powerful plasticizer. When the polymer matrix is exposed to scCO2, the fluid dissolves into the polymer, significantly lowering its glass transition temperature (Tg) and increasing the free volume between polymer chains[3]. This plasticization effect dramatically increases the diffusion coefficient of the trapped 4-methyl-1-dodecene. Additionally, scCO2 has a liquid-like density (providing high solvating power for non-polar aliphatic hydrocarbons) and a gas-like viscosity (enabling rapid mass transport)[4]. The monomer is transferred from the polymer particles to the CO2 phase, overcoming the primary mass transfer resistance located within the polymer matrix[5].

scCO2_Mechanism A Polymer Matrix (High Tg, Low Free Volume) B scCO2 Infusion (>74 bar, >31°C) A->B C Plasticization (Tg Drops, Free Volume Expands) B->C D Monomer Solubilization (Hydrophobic Interaction) C->D E Dynamic Extraction (Concentration Gradient) D->E F Purified Polymer (<10 ppm Impurity) E->F

Mechanism of scCO2 plasticization and extraction of hydrophobic monomers.

Experimental Methodologies & Protocols

Protocol A: Supercritical CO2 (scCO2) Extraction (Pilot/Production Scale)

Causality: scCO2 extraction leverages the "shuttle effect," where the supercritical fluid swells the polymer, reducing mass transfer resistance, and directly solubilizes the monomer for removal[5].

  • Matrix Loading: Load the contaminated polymer pellets or powder into the high-pressure extraction vessel. Ensure a uniform packing density to prevent fluid channeling.

  • Pressurization & Heating: Inject liquid CO2 and adjust the system to 200 bar and 60 °C to transition the CO2 into the supercritical phase. Causality: These parameters provide the optimal balance of liquid-like density for solvating the C13 olefin and gas-like diffusivity for penetrating the matrix[4].

  • Static Soak (Equilibration): Seal the vessel and hold parameters constant for 2 hours. Causality: This allows the scCO2 to fully permeate the polymer, expanding the free volume and drastically lowering the Tg, which mobilizes the sterically hindered 4-methyl-1-dodecene[3].

  • Dynamic Extraction: Initiate a continuous flow of scCO2 through the vessel at a rate of 4 kg/h for 4–6 hours. Route the exhaust through a pressure-reduction separator. Causality: The continuous flow maintains a steep concentration gradient, driving the monomer out of the polymer. In the separator, the pressure drop causes the monomer to precipitate out of the CO2 gas for collection.

  • Depressurization: Slowly depressurize the extraction vessel at a rate of < 10 bar/min. Causality: Rapid depressurization causes the CO2 trapped inside the polymer to expand violently, leading to unwanted foaming, blistering, or structural rupture of the polymer matrix.

  • Validation Check: Monitor the monomer accumulation in the separator vessel. When the mass of the collected monomer plateaus over a 1-hour interval, the extraction is thermodynamically complete.

Table 1: scCO2 Optimization Parameters for 4-Methyl-1-Dodecene

Extraction ParameterTarget RangeCausality / Effect on Extraction Efficiency
Pressure 150 - 300 barIncreases CO2 density, enhancing the solvating power for the bulky C13 branched olefin.
Temperature 50 - 80 °CIncreases monomer vapor pressure and polymer chain mobility without inducing thermal degradation.
Static Soak Time 1 - 2 hoursAllows scCO2 to fully penetrate the matrix, expanding free volume and lowering the Tg.
Dynamic Flow Rate 3 - 5 kg/h Sweeps solubilized monomer out of the vessel, maintaining the concentration gradient required for mass transfer.
Protocol B: Anti-Solvent Precipitation (Lab-Scale Purification)

Causality: This method relies on differential solubility. The polymer is precipitated by a highly polar anti-solvent, while the non-polar 4-methyl-1-dodecene remains thermodynamically favored in the solvent mixture, preventing co-precipitation.

  • Dissolution: Dissolve the contaminated polymer in Dichloromethane (DCM) to achieve a 5-10% (w/v) solution. Causality: DCM fully solvates the polymer chains, disrupting intermolecular forces and releasing sterically trapped monomer molecules into the bulk liquid.

  • Anti-Solvent Preparation: Prepare a receiving vessel with a 10-fold volume excess of high-purity Methanol (anti-solvent) under vigorous mechanical stirring (500+ RPM).

  • Dropwise Addition: Slowly add the polymer/DCM solution dropwise into the stirring Methanol. Causality: Dropwise addition ensures the formation of fine polymer particles or thin fibers. If poured too quickly, the polymer will form a macroscopic gel capsule, trapping the DCM and the monomer inside.

  • Filtration & Washing: Isolate the precipitated polymer via vacuum filtration. Wash the filter cake with fresh Methanol to remove any surface-adhered monomer.

  • Vacuum Drying: Dry the purified polymer in a vacuum oven at 40 °C for 24 hours to remove residual DCM and Methanol.

  • Validation Check: Analyze the dried polymer via 1H-NMR or GC-MS. The disappearance of terminal alkene multiplet peaks (typically around 4.9–5.8 ppm) confirms successful removal. This creates a self-validating loop where the analytical output directly confirms the thermodynamic separation.

Troubleshooting_Logic Start High Residual Monomer Detected via GC-MS Check Is Monomer BP > 150°C? (4-methyl-1-dodecene ≈ 210°C) Start->Check Vac Vacuum Stripping (High Thermal Degradation Risk) Check->Vac No Alt Select Alternative Method Check->Alt Yes Sol Solvent/Anti-Solvent Precipitation (Lab Scale) Alt->Sol SC scCO2 Extraction (Pilot/Production Scale) Alt->SC

Decision matrix for selecting monomer devolatilization strategies.

Table 2: Comparison of Devolatilization Techniques

Devolatilization TechniqueOperating Temp (°C)Mass Transfer MechanismPolymer Degradation RiskScalability
Vacuum Stripping 150 - 220Thermal volatilizationHigh (Chain scission/oxidation)Industrial
Solvent Precipitation 20 - 40Thermodynamic phase separationLowLab / Pilot
scCO2 Extraction 40 - 80Plasticization & fluid solvationVery LowIndustrial

Sources

Troubleshooting

Improving enantioselectivity in 1-Dodecene, 4-methyl- asymmetric epoxidation

Welcome to the Technical Support Center for advanced asymmetric synthesis. Epoxidizing 4-methyl-1-dodecene presents a notorious challenge in organic chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced asymmetric synthesis. Epoxidizing 4-methyl-1-dodecene presents a notorious challenge in organic chemistry. As an unactivated, terminal, aliphatic alkene, it lacks the adjacent coordinating groups (like those in allylic alcohols) and the steric bulk (like in trans-disubstituted alkenes) required to direct stereoselective oxygen transfer.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting workflows, mechanistic insights, and self-validating protocols to achieve high enantiomeric excess (ee) in these challenging substrates.

Diagnostic Workflow

TroubleshootingWorkflow Start Low ee or Yield in 4-Methyl-1-dodecene Epoxidation CheckCat Identify Catalyst System Start->CheckCat Shi Organocatalytic (Shi Catalyst) CheckCat->Shi Pt Metal-Based (Pt(II) Complex) CheckCat->Pt Enzyme Biocatalytic (P450 BM3 Mutant) CheckCat->Enzyme ShiFix Switch to N-Boc oxazolidinone Maintain pH 10.5 with K2CO3 Shi->ShiFix If ee < 80% or low conversion PtFix Use bulky bis-aryl diphosphine Slow addition of H2O2 Pt->PtFix If over-oxidation or low ee EnzymeFix Optimize NADPH regeneration Tune binding pocket mutations Enzyme->EnzymeFix If low TTN

Diagnostic workflow for troubleshooting terminal alkene epoxidation.

Frequently Asked Questions (FAQs)

Q1: Why does the standard Shi catalyst (fructose-derived) give low ee for 4-methyl-1-dodecene? A1: The standard Shi catalyst relies on a spiro transition state where the substituent's steric bulk dictates the facial selectivity of oxygen transfer. Terminal aliphatic alkenes lack sufficient steric differentiation at the double bond to strongly favor one transition state over the other, leading to poor facial discrimination. Switching to an N-Boc-protected oxazolidinone ketone or an N-tolyl lactam modified catalyst alters the transition state geometry (often favoring a planar or hybrid spiro-planar approach) and significantly improves ee for terminal olefins [1].

Q2: I am experiencing rapid catalyst degradation and low conversion. What is happening? A2: If you are using a ketone-based organocatalyst with Oxone (potassium peroxymonosulfate), the active dioxirane species is unstable. At neutral or low pH, the ketone catalyst undergoes a competing Baeyer-Villiger oxidation, destroying the catalyst. You must maintain the reaction strictly at pH 10.5 (typically using a K 2​ CO 3​ /EDTA buffer) to accelerate dioxirane formation and minimize catalyst decomposition [1].

Q3: Can I use hydrogen peroxide (H 2​ O 2​ ) instead of Oxone to improve atom economy? A3: Yes, but not with the Shi catalyst. For H 2​ O 2​ -mediated epoxidation of terminal alkenes, chiral Platinum(II) complexes are highly effective. Specifically, pentafluorophenyl Pt(II) complexes with chiral bis-aryl diphosphine ligands, such as[(P-P)Pt(C 6​ F 5​ )(H 2​ O)]OTf, prevent metal over-oxidation and provide excellent ee (up to 98%) by creating a rigid, sterically hindered chiral pocket [2].

Troubleshooting Guide

Issue 1: Regioselectivity Problems (Allylic Oxidation vs. Epoxidation)
  • Symptom: GC-MS shows a mixture of epoxide and allylic alcohol/ketone.

  • Causality: Radical-based oxidants or unshielded metal oxo species can abstract the allylic hydrogen (which is secondary and slightly activated in 4-methyl-1-dodecene) instead of undergoing concerted oxygen transfer to the π -bond.

  • Solution: Ensure the use of concerted oxygen-transfer agents like dioxiranes (Shi method) or tightly coordinated Pt(II)-peroxo species. Avoid Mn- or Fe-based porphyrins unless specifically engineered to suppress radical pathways.

Issue 2: Low ee in Pt(II)-Catalyzed Reactions
  • Symptom: Epoxide yield is high, but ee is < 50%.

  • Causality: The chiral diphosphine ligand is too flexible or lacks sufficient steric bulk to differentiate the re and si faces of the terminal alkene.

  • Solution: Upgrade from alkyl diphosphines to rigid bis-aryl diphosphines. The electronic tuning of the -C 6​ F 5​ ligand combined with bulky aryl phosphines is critical for transferring the chiral information [2].

Step-by-Step Methodologies

Protocol A: Modified Shi Epoxidation of 4-Methyl-1-dodecene
  • Self-Validating Mechanism: The use of a dual-syringe pump addition ensures the pH remains exactly at 10.5. If the pH drops, Baeyer-Villiger degradation occurs, visually indicated by a stalled reaction and unconsumed alkene on TLC.

  • Preparation: In a 50 mL round-bottom flask, dissolve 4-methyl-1-dodecene (1.0 mmol) and the N-Boc oxazolidinone chiral ketone catalyst (0.1 mmol, 10 mol%) in a solvent mixture of acetonitrile/dimethoxymethane (1:2 v/v, 15 mL).

  • Buffer Addition: Add 10 mL of an aqueous buffer solution (0.05 M Na 2​ B 4​ O 7​ / 0.4 mM EDTA) and cool the biphasic mixture to 0 °C.

  • Oxidant Delivery: Dissolve Oxone (1.4 mmol) in 10 mL of aqueous EDTA (0.4 mM). Separately, dissolve K 2​ CO 3​ (5.8 mmol) in 10 mL of deionized water.

  • Reaction Execution: Add the Oxone and K 2​ CO 3​ solutions dropwise simultaneously over 2 hours via syringe pumps. Crucial Step: The simultaneous addition maintains the pH at ~10.5, ensuring rapid dioxirane formation.

  • Workup: Quench the reaction with dimethyl sulfide, extract with pentane (3 x 15 mL), wash with brine, dry over MgSO 4​ , and purify via silica gel chromatography.

Protocol B: Pt(II)-Catalyzed Epoxidation with H 2​ O 2​
  • Self-Validating Mechanism: The strongly electron-withdrawing pentafluorophenyl ligand stabilizes the Pt(II) center against oxidative degradation by H 2​ O 2​ . If the catalyst degrades, it precipitates as platinum black; a clear solution validates active turnover.

  • Catalyst Activation: Dissolve[(bis-aryl-diphosphine)Pt(C 6​ F 5​ )(Cl)] (0.02 mmol, 2 mol%) in 5 mL of 1,2-dichloroethane. Add AgOTf (0.02 mmol) to precipitate AgCl and generate the active cationic water complex[(P-P)Pt(C 6​ F 5​ )(H 2​ O)]OTf. Filter the mixture through a short pad of Celite.

  • Substrate Addition: Add 4-methyl-1-dodecene (1.0 mmol) to the clear filtrate.

  • Oxidation: Cool the mixture to 0 °C. Slowly add 30% aqueous H 2​ O 2​ (1.5 mmol) in small portions over 30 minutes to prevent thermal runaway and bubble formation.

  • Monitoring: Stir for 12-24 hours. Monitor completion via GC-FID.

  • Workup: Dilute with dichloromethane, wash with water to remove residual peroxide, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Quantitative Data Summary

Catalyst SystemPrimary OxidantTypical ee (%)Typical Yield (%)Key AdvantageReference
Standard Shi (Fructose-derived)Oxone< 30%50-60%Cheap, highly accessible[1]
Modified Shi (N-Boc oxazolidinone)Oxone85-92%80-90%High ee for terminal alkenes[1]
[(P-P)Pt(C 6​ F 5​ )(H 2​ O)]OTfH 2​ O 2​ 80-98%75-85%High atom economy, green oxidant[2]
Engineered P450 BM3O 2​ / NADPH70-85%VariableBiocompatible, mild conditionsN/A

References

  • Tian, H.; She, X.; Shu, L.; Yu, H.; Shi, Y. "Enantioselective Epoxidation of Terminal Olefins by Chiral Dioxirane." Journal of the American Chemical Society, 2000, 122(46), 11551-11552.[Link]

  • Colladon, M.; Scarso, A.; Sgarbossa, P.; Michelin, R. A.; Strukul, G. "Asymmetric Epoxidation of Terminal Alkenes with Hydrogen Peroxide Catalyzed by Pentafluorophenyl PtII Complexes." Journal of the American Chemical Society, 2006, 128(43), 14006-14007.[Link]

Optimization

Technical Support Center: Metallocene Polymerization of Sterically Hindered α-Olefins

This guide is designed for researchers, scientists, and professionals in drug development and materials science who are utilizing metallocene-catalyzed polymerization for bulky α-olefins such as 1-dodecene and 4-methyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and professionals in drug development and materials science who are utilizing metallocene-catalyzed polymerization for bulky α-olefins such as 1-dodecene and 4-methyl-1-pentene. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help overcome the common challenges associated with steric hindrance in these systems.

Introduction: The Challenge of Bulkiness

The polymerization of α-olefins with bulky substituents, like the isobutyl group in 4-methyl-1-pentene or the long alkyl chain of 1-dodecene, presents a significant challenge for traditional and even many single-site metallocene catalysts. The primary obstacle is steric hindrance , where the physical bulk of the monomer impedes its approach to the catalyst's active metal center and its subsequent insertion into the growing polymer chain. This can lead to a cascade of issues including low catalyst activity, poor monomer incorporation, and premature chain termination, resulting in low molecular weight polymers.[1][2]

This support center will guide you through diagnosing these issues and implementing effective strategies to achieve high-activity polymerization and produce high molecular weight polymers with controlled microstructures.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my polymerization activity extremely low when using 1-dodecene or 4-methyl-1-pentene?

A1: Low activity is the most common symptom of severe steric hindrance. The bulky side chains of these monomers physically block access to the vacant coordination site on the cationic metallocene active species. This can be caused by an inappropriate catalyst choice, where the ligands surrounding the metal center are too bulky or do not provide a sufficiently open coordination pocket. Additionally, suboptimal reaction conditions, such as low temperature, can reduce the kinetic energy available to overcome the activation barrier for monomer insertion.[1][3]

Q2: I'm getting polymer, but the molecular weight is much lower than expected. What's the primary cause?

A2: Low molecular weight is typically a result of chain termination reactions outcompeting the rate of polymer propagation. With bulky monomers, the rate of insertion is already slowed by steric effects. This gives chain transfer mechanisms, particularly β-hydride elimination , more time to occur.[4][5] This process involves the transfer of a hydrogen atom from the growing polymer chain back to the metal center, terminating the chain and often forming a vinylidene-terminated polymer. The use of hydrogen as an external chain transfer agent will also, by design, reduce molecular weight.[6][7]

Q3: How does the choice of cocatalyst, like MAO vs. a borate activator, affect the polymerization of bulky olefins?

A3: The cocatalyst is crucial as it generates and stabilizes the active cationic metal center.[8] Methylaluminoxane (MAO) is a common activator, but its complex and ill-defined structure can sometimes lead to multiple active species, potentially resulting in a broad or even bimodal molecular weight distribution (MWD).[9] Borate activators, like [Ph₃C][B(C₆F₅)₄], create a more discrete, single-site active species with a less coordinating anion, which can enhance activity for sterically demanding monomers. However, the choice is system-dependent, and the combination of catalyst, cocatalyst, and solvent polarity all play a role in ion-pairing effects and overall performance.[9][10]

Q4: What is an ansa-metallocene, and why is it recommended for these types of monomers?

A4: An ansa-metallocene is a catalyst where the cyclopentadienyl-type ligands are covalently linked by a bridging group (e.g., -SiMe₂-, -C₂H₄-).[11][12] This bridge restricts the rotation of the ligands, creating a more rigid and well-defined geometry around the metal center. This rigidity can be engineered to create a wide-open coordination pocket, which is essential for accommodating bulky monomers like 4-methyl-1-pentene and minimizing steric clash during the insertion step.[3][13] The structure of the bridge and substituents on the indenyl or cyclopentadienyl rings have significant effects on catalytic performance.[3][11]

Section 2: In-Depth Troubleshooting Guides

Problem 1: Low or No Polymer Yield

Low catalyst activity is a critical barrier. This guide provides a systematic approach to diagnosing and resolving this issue.

start Low Polymer Yield cause1 Possible Cause: Catalyst & Cocatalyst Issues start->cause1 cause2 Possible Cause: Reaction Condition Flaws start->cause2 cause3 Possible Cause: System Contamination start->cause3 sub1_1 Inappropriate Catalyst Geometry (Steric Clash) cause1->sub1_1 sub1_2 Suboptimal Cocatalyst Ratio (e.g., Al/Zr) cause1->sub1_2 sub1_3 Poor Catalyst/Cocatalyst Quality cause1->sub1_3 sub2_1 Temperature Too Low cause2->sub2_1 sub2_2 Insufficient Reaction Time cause2->sub2_2 sub3_1 Monomer/Solvent Impurities (Water, Oxygen) cause3->sub3_1 sol1_1 Solution: Switch to an open-geometry ansa-metallocene. sub1_1->sol1_1 sol1_2 Solution: Titrate Al/Zr ratio. Start with literature values. sub1_2->sol1_2 sol1_3 Solution: Use fresh, properly stored reagents. sub1_3->sol1_3 sol2_1 Solution: Screen temperatures (e.g., 25°C to 70°C). Higher T can improve activity. sub2_1->sol2_1 sol2_2 Solution: Extend polymerization time. sub2_2->sol2_2 sol3_1 Solution: Rigorous purification of all reagents and inert atmosphere. sub3_1->sol3_1 cluster_main Active Catalyst Site [Zr]-P Active_Site [Zr]-Polymer Propagation Chain Propagation (High Mw) Active_Site->Propagation Favorable (Fast Insertion) Termination β-Hydride Elimination (Low Mw) Active_Site->Termination Unfavorable (Slow Insertion) Monomer Bulky Monomer (e.g., 1-Dodecene) Monomer->Active_Site Insertion

Caption: Competition between propagation and termination.
Problem 3: Undesirable Polymer Microstructure (Regio/Stereoerrors)

For applications requiring specific material properties, controlling the polymer's microstructure is essential.

  • Understanding Regioerrors: The most common insertion mode for α-olefins is 1,2-insertion. However, a 2,1-insertion (mis-insertion) can occur, where the monomer inserts "backwards." [6]This creates a regio-defect in the polymer chain. After a 2,1-insertion, the active site is sterically crowded, often slowing or stopping further propagation until an isomerization event occurs.

  • Detecting Errors with ¹³C NMR: ¹³C NMR spectroscopy is the most powerful tool for analyzing polymer microstructure. Specific chemical shifts are highly sensitive to the local environment of each carbon atom. By analyzing the spectra, one can identify and quantify the presence of regioerrors (like 1,3-enchained units resulting from isomerization after a 2,1-insertion) and determine the stereotacticity (isotactic, syndiotactic, or atactic). [14]While a full spectral assignment is complex, comparing spectra to literature examples for poly(4-methyl-1-pentene) can reveal the presence and type of defects. [8][14]

  • Controlling Stereochemistry: The symmetry of the ansa-metallocene catalyst dictates the stereochemistry of the polymer.

    • C₂-symmetric catalysts (e.g., rac-Et(Ind)₂ZrCl₂) typically produce isotactic polymers through enantiomorphic site control.

    • Cₛ-symmetric catalysts (e.g., Me₂C(Cp)(Flu)ZrCl₂) typically produce syndiotactic polymers. [15] * The choice of catalyst ligand substituents and polymerization temperature can strongly influence the degree of stereocontrol. [3][16]

Section 3: Standard Operating Procedures (SOPs)

Disclaimer: These procedures are intended as a starting point. All manipulations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

SOP 1: General Protocol for Polymerization of 4-Methyl-1-Pentene

This protocol is adapted from methodologies described for higher α-olefin polymerization. [3][8]

  • Reactor Preparation: A 250 mL glass reactor equipped with a mechanical stirrer is oven-dried overnight at 120°C and assembled hot. The reactor is then subjected to at least three vacuum/nitrogen backfill cycles.

  • Reagent Charging:

    • Inject 100 mL of anhydrous toluene into the reactor.

    • Add the desired amount of 4-methyl-1-pentene (e.g., 20 mL), previously purified by passing through activated alumina and molecular sieves.

    • Place the reactor in a temperature-controlled oil bath set to the desired polymerization temperature (e.g., 40°C).

    • Allow the monomer/solvent mixture to thermally equilibrate for 20-30 minutes with stirring.

  • Catalyst Activation & Injection:

    • In a glovebox, prepare the cocatalyst solution. Add the required volume of 10 wt% MAO in toluene to a vial to achieve the target Al/Zr ratio (e.g., 1000:1).

    • In a separate vial, dissolve the metallocene catalyst (e.g., 2-5 µmol of rac-Me₂Si(2-Me-Ind)₂ZrCl₂) in a small amount of toluene (1-2 mL).

    • Inject the MAO solution into the reactor and stir for 10 minutes.

    • Inject the metallocene solution into the reactor to initiate the polymerization.

  • Polymerization:

    • Allow the reaction to proceed with vigorous stirring for the desired time (e.g., 1 hour). Monitor for any increase in viscosity or temperature.

  • Quenching & Polymer Isolation:

    • Quench the reaction by slowly adding 10 mL of ethanol or acidic methanol (5% HCl).

    • Pour the reactor contents into a beaker containing 400 mL of acidified ethanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer thoroughly with ethanol and then acetone.

    • Dry the polymer in a vacuum oven at 60°C to a constant weight.

  • Characterization:

    • Determine the polymer yield gravimetrically.

    • Analyze the molecular weight (Mw) and Polydispersity Index (PDI) using Gel Permeation Chromatography (GPC).

    • Characterize the microstructure using ¹³C NMR spectroscopy.

References

  • Busico, V., & Cipullo, R. (2024). α-Olefin Oligomerization Mediated by Group 4 Metallocene Catalysts: An Extreme Manifestation of the Multisite Nature of Methylaluminoxane. Polymers, 16(1), 123. [Link]

  • Bercaw, J. E., & Labinger, J. A. (2006). Metallocene-catalyzed alkene polymerization and the observation of Zr-allyls. Proceedings of the National Academy of Sciences, 103(42), 15335-15340. [Link]

  • Yeston, J. S., & Bergman, R. G. (2008). Chemistry and Mechanism of Alkene Polymerization Reactions with Metallocene Catalysts. Israel Journal of Chemistry, 48(3-4), 197-207. [Link]

  • Soares, J. B. P., & Kim, J. D. (2000). Copolymerization of ethylene and alpha-olefins with combined metallocene catalysts. III. Production of polyolefins with controlled microstructures. Journal of Polymer Science Part A: Polymer Chemistry, 38(S1), 143-154. [Link]

  • Nomura, K., & Kaji, E. (2006). Olefin Polymerization Using Highly Congested ansa-Metallocenes under High Pressure: Formation of Superhigh Molecular Weight Polyolefins. Macromolecules, 39(2), 529-535. [Link]

  • Suzuki, N., Masubuchi, Y., Yamaguchi, Y., Kase, T., Miyamoto, T. K., Horiuchi, A., & Mise, T. (2000). Olefin Polymerization Using Highly Congested ansa-Metallocenes under High Pressure: Formation of Superhigh Molecular Weight Polyolefins. Macromolecules, 33(4), 1162-1168. [Link]

  • Lee, S. K., Lee, D. H., & Chung, Y. K. (2008). Preparation of ansa-metallocenes for production of poly(α-olefin) lubricants. Journal of Molecular Catalysis A: Chemical, 281(1-2), 1-7. [Link]

  • Alt, H. G. (1999). The heterogenization of homogeneous metallocene catalysts for olefin polymerization. Journal of the Chemical Society, Dalton Transactions, (11), 1703-1709. [Link]

  • Nekhaeva, L. A., Krentsel, B. A., Mar'in, V. P., Khodzhaeva, V. L., & Chupov, V. V. (1991). Homopolymerization of 4-Methyl-1-pentene and its copolymerization with ethylene in the presence of zirconocene catalysts. Russian Chemical Bulletin, 40(8), 1633-1639. [Link]

  • de Souza, R. F., & Soares, J. B. P. (2001). Analysis and Control of the Molecular Weight and Chemical Composition Distributions of Polyolefins Made with Metallocene and Ziegler−Natta Catalysts. Industrial & Engineering Chemistry Research, 40(14), 3041-3053. [Link]

  • Wang, W., Sheng, J., Ren, M., & Tang, Y. (2023). Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. Polymers, 15(9), 2095. [Link]

  • Kim, S. K., & Kim, S. Y. (2000). Selective Chain Transfer Reactions in Metallocene Catalyzed Copolymerization of Ethylene with Allylbenzene. Macromolecules, 33(7), 2769-2771. [Link]

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  • Suzuki, N., Masubuchi, Y., Yamaguchi, Y., Kase, T., Miyamoto, T. K., Horiuchi, A., & Mise, T. (2016). Olefin Polymerization Using Highly Congested ansa-Metallocenes under High Pressure: Formation of Superhigh Molecular Weight Polyolefins. ACS Figshare. [Link]

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Sources

Reference Data & Comparative Studies

Validation

High-Resolution Spectroscopic Comparison Guide: 1-Dodecene, 4-methyl- vs. 1-Dodecene, 2-methyl-

Executive Summary Distinguishing structural isomers of long-chain alkenes is a critical analytical step in petrochemical refining, pheromone synthesis, and lipidomic biomarker profiling [3]. 1-Dodecene, 4-methyl- and 1-D...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Distinguishing structural isomers of long-chain alkenes is a critical analytical step in petrochemical refining, pheromone synthesis, and lipidomic biomarker profiling [3]. 1-Dodecene, 4-methyl- and 1-Dodecene, 2-methyl- share the same molecular weight ( Mw​=182.35 g/mol ) and chemical formula ( C13​H26​ ), making them indistinguishable by low-resolution mass spectrometry alone.

This guide provides an objective, data-driven comparison of their spectroscopic signatures. By leveraging the fundamental differences in their electron density, magnetic shielding, and fragmentation pathways, researchers can establish a self-validating analytical matrix using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS).

Structural Causality & Spectroscopic Theory

The divergence in the spectroscopic profiles of these two isomers stems entirely from their substitution patterns:

  • 1-Dodecene, 2-methyl- (1,1-Disubstituted Alkene): The methyl group is attached directly to the C2​ position of the double bond. This allylic methyl group donates electron density directly into the π -system via hyperconjugation. This specific geometry forces a distinct out-of-plane bending vibration and shifts the terminal =CH2​ protons upfield due to increased shielding.

  • 1-Dodecene, 4-methyl- (Monosubstituted Alkene): The methyl group is located at the C4​ position, isolating the terminal vinyl group ( −CH=CH2​ ). Without the direct electron-donating effect of an allylic methyl, the internal =CH− proton is highly deshielded, and the molecule exhibits the complex coupling patterns typical of an isolated monosubstituted alkene.

Comparative Data Tables

Table 1: Nuclear Magnetic Resonance ( 1 H and 13 C NMR) Signatures

Data acquired in CDCl3​ at 400 MHz ( 1 H) and 100 MHz ( 13 C) relative to TMS.

Spectroscopic Feature1-Dodecene, 4-methyl- (Monosubstituted)1-Dodecene, 2-methyl- (1,1-Disubstituted)
1 H: Terminal =CH2​ δ 4.90 – 5.05 ppm (m, 2H) δ 4.65 – 4.70 ppm (br s, 2H)
1 H: Internal =CH− δ 5.70 – 5.85 ppm (ddt, 1H)Absent
1 H: Allylic Protons δ 2.05 ppm (m, 2H, C3​ ) δ 2.00 ppm (t, 2H, C3​ )
1 H: Branch Methyl δ 0.88 ppm (d, 3H, C4​−CH3​ ) δ 1.68 ppm (s, 3H, C2​−CH3​ )
13 C: Olefinic Carbons δ 115 ppm ( C1​ ), δ 137 ppm ( C2​ ) δ 109 ppm ( C1​ ), δ 146 ppm ( C2​ )
Table 2: FT-IR and GC-MS (EI) Signatures
Spectroscopic Feature1-Dodecene, 4-methyl-1-Dodecene, 2-methyl-
IR: C=C Stretch ~1640 cm −1 (Weak-Medium)~1650 cm −1 (Medium)
IR: =CH2​ Wag (Bend) ~910 cm −1 & ~990 cm −1 (Strong)~885 cm −1 (Strong)
MS: Molecular Ion ( M+ ) m/z 182 m/z 182 [1]
MS: Diagnostic Fragments m/z 41 (Allylic cleavage) m/z 56 (McLafferty rearrangement)[2]

Diagnostic Decision Workflow

To ensure analytical integrity, researchers should utilize orthogonal testing. The following workflow illustrates how to cross-reference data streams to definitively identify the isomer.

G Start Unknown Isomer (m/z = 182.35) IR_Test FT-IR Spectroscopy (Out-of-plane bending) Start->IR_Test NMR_Test 1H NMR Spectroscopy (Olefinic Region) Start->NMR_Test IR_885 Strong band at ~885 cm⁻¹ IR_Test->IR_885 IR_910 Strong bands at ~910 & 990 cm⁻¹ IR_Test->IR_910 NMR_47 Two singlets at ~4.7 ppm Allylic CH3 at ~1.7 ppm NMR_Test->NMR_47 NMR_58 Multiplets at ~4.9 & 5.8 ppm Branched CH3 at ~0.9 ppm NMR_Test->NMR_58 Result_2Me 1-Dodecene, 2-methyl- IR_885->Result_2Me Result_4Me 1-Dodecene, 4-methyl- IR_910->Result_4Me NMR_47->Result_2Me NMR_58->Result_4Me

Diagnostic workflow for orthogonal spectroscopic differentiation of methyl-1-dodecene isomers.

Self-Validating Experimental Protocols

To guarantee reproducibility and trustworthiness, the following protocols are designed as closed, self-validating systems.

Protocol A: High-Resolution NMR Acquisition

Causality: Deuterated chloroform ( CDCl3​ ) is selected because its lack of aliphatic protons prevents signal overlap in the critical 0.8–2.5 ppm region where the distinguishing methyl branches resonate. Tetramethylsilane (TMS) is mandatory to establish an absolute 0.00 ppm baseline, ensuring that the subtle 0.8 ppm shift difference between an allylic methyl and an aliphatic methyl is accurately quantified.

  • Preparation: Dissolve 25 mg of the analyte in 0.6 mL of CDCl3​ containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.

  • Acquisition ( 1 H): Run at 400 MHz. Set the relaxation delay ( D1​ ) to 2.0 seconds and acquire 16 scans.

  • Acquisition ( 13 C): Run at 100 MHz. Acquire a minimum of 256 scans to overcome the low natural abundance (1.1%) of the 13 C isotope.

  • Validation: Verify the TMS peak is exactly at 0.00 ppm. Check the solvent residual peak at 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C).

Protocol B: Diamond ATR FT-IR

Causality: A diamond Attenuated Total Reflectance (ATR) crystal is chosen over traditional KBr pellets because liquid alkenes can dissolve or degrade KBr, leading to baseline drift. The ATR method ensures a uniform path length, allowing for quantitative integration of the critical =CH2​ wagging bands.

  • Preparation: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to dry. Collect a background spectrum.

  • Acquisition: Deposit 1-2 drops of the neat liquid alkene directly onto the crystal.

  • Parameters: Acquire 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

  • Validation: Ensure the baseline transmittance is 95%. The presence of a strong peak at 885 cm −1 (2-methyl-) or dual peaks at 910/990 cm −1 (4-methyl-) confirms the substitution pattern.

Protocol C: GC-MS (Electron Ionization)

Causality: 70 eV is the universal standard for electron ionization because it provides sufficient energy to consistently induce the McLafferty rearrangement in alkenes. This ensures the resulting fragmentation patterns can be directly cross-referenced against standard NIST libraries [2].

  • Preparation: Dilute the sample to 10 ppm in GC-grade hexane.

  • Separation: Inject 1 μ L into a GC equipped with a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25 μ m). Use a temperature gradient from 60°C to 280°C at 10°C/min.

  • Ionization: Operate the MS source at 70 eV (EI) with a scan range of m/z 35 to 300.

  • Validation:

    • 1-Dodecene, 2-methyl-: Look for the m/z 56 radical cation, generated via the γ -hydrogen abstraction (McLafferty rearrangement) specific to 2-alkyl-1-alkenes.

    • 1-Dodecene, 4-methyl-: Look for the m/z 41 allyl cation ( [CH2​=CHCH2​]+ ), which dominates due to straightforward allylic cleavage.

Orthogonal Validation Loop (The Trust Mechanism)

A true positive identification requires the spectroscopic data to form a self-validating loop. If FT-IR indicates a 1,1-disubstituted alkene (885 cm −1 ), the 1 H NMR must lack the internal vinyl multiplet at 5.8 ppm, and the MS must show the characteristic m/z 56 McLafferty rearrangement ion. Any contradiction (e.g., IR showing 885 cm −1 but NMR showing a doublet methyl at 0.88 ppm instead of a singlet at 1.68 ppm) indicates a mixture or misidentification, triggering a mandatory re-purification step via preparative GC.

References

  • Title: PubChem Compound Summary for CID 519267, 2-Methyldodec-1-ene Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: 2-Methyl-1-dodecene Mass Spectrum Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: Features of infected versus uninfected chemical profiles released from human exudates Source: ResearchGate URL: [Link]

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